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Eliglustat-d4

Cat. No.: B12431459
M. Wt: 408.6 g/mol
InChI Key: FJZZPCZKBUKGGU-WZDONLKGSA-N
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Description

Eliglustat-d4 is a useful research compound. Its molecular formula is C23H36N2O4 and its molecular weight is 408.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H36N2O4 B12431459 Eliglustat-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H36N2O4

Molecular Weight

408.6 g/mol

IUPAC Name

N-[(1R,2R)-1-hydroxy-3-pyrrolidin-1-yl-1-(2,2,3,3-tetradeuterio-1,4-benzodioxin-6-yl)propan-2-yl]octanamide

InChI

InChI=1S/C23H36N2O4/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26)/t19-,23-/m1/s1/i14D2,15D2

InChI Key

FJZZPCZKBUKGGU-WZDONLKGSA-N

Isomeric SMILES

[2H]C1(C(OC2=C(O1)C=CC(=C2)[C@H]([C@@H](CN3CCCC3)NC(=O)CCCCCCC)O)([2H])[2H])[2H]

Canonical SMILES

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties and Synthesis of Eliglustat-d4

This technical guide provides a detailed overview of the chemical properties, synthesis, and mechanism of action of this compound, a deuterated analog of the Gaucher disease therapeutic, Eliglustat. The information is intended for researchers, scientists, and professionals involved in drug development and analysis.

Chemical Properties of this compound

This compound is a stable, isotopically labeled form of Eliglustat, which is a specific and potent inhibitor of glucosylceramide synthase.[1] The incorporation of deuterium atoms makes it a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis.[1][]

PropertyValueReference
Chemical Name N-((1R,2R)-1-(2,3-dihydrobenzo[b][3][4]dioxin-6-yl-2,2,3,3-D4)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)octanamide[5]
CAS Number 1628700-81-1[5]
Molecular Formula C23H32D4N2O4[5]
Molecular Weight 408.57 g/mol [5]
Synonyms Genz 99067-d4[1]

Mechanism of Action of Eliglustat

Eliglustat is a substrate reduction therapy for Gaucher disease type 1.[3][6] Gaucher disease is a genetic disorder characterized by a deficiency of the enzyme glucocerebrosidase, leading to the accumulation of glucocerebroside in lysosomes.[3] Eliglustat functions by inhibiting glucosylceramide synthase, the enzyme responsible for the synthesis of glucocerebroside from ceramide and UDP-glucose.[3][4][6] This inhibition reduces the overall production of glucocerebroside, thereby alleviating its accumulation and mitigating the symptoms of the disease.[3]

G_pathway cluster_golgi Golgi Apparatus cluster_lysosome Lysosome Ceramide Ceramide GCS Glucosylceramide Synthase (UGCG) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS Glucosylceramide Glucosylceramide (Substrate) Glucocerebrosidase Glucocerebrosidase (Deficient in Gaucher Disease) Glucosylceramide->Glucocerebrosidase Enters Lysosome Glucosylceramide->Glucocerebrosidase GCS->Glucosylceramide Catalyzes Synthesis GCS->Glucosylceramide Accumulation Glucocerebroside Accumulation (Gaucher Cells) Glucocerebrosidase->Accumulation Leads to Glucocerebrosidase->Accumulation Eliglustat Eliglustat Eliglustat->GCS Inhibits

Caption: Mechanism of action of Eliglustat in Gaucher disease.

Synthesis of this compound

The synthesis of this compound involves similar methodologies to the synthesis of unlabeled Eliglustat, with the key difference being the use of a deuterated starting material. Several synthetic routes for Eliglustat have been reported, often starting from D-serine or 1,4-benzodioxan-6-carbaldehyde.[7][8] A highly diastereoselective total synthesis of Eliglustat has been accomplished starting from readily available D-serine.[7] Another approach involves an asymmetric synthesis starting from 2,3-dihydrobenzo[b][3][4]dioxine-6-carbaldehyde, utilizing key steps like Sharpless asymmetric dihydroxylation and a stereoselective amination reaction.[8]

For the synthesis of this compound, a deuterated version of 2,3-dihydrobenzo[b][3][4]dioxine-6-carbaldehyde would be employed at the beginning of the synthetic process.

Representative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of Eliglustat, which would be adapted for the d4 version by using a deuterated precursor.

G_synthesis Start Deuterated 1,4-benzodioxan-6-carbaldehyde Step1 Chiral Aldol Reaction or similar asymmetric step Start->Step1 Step2 Formation of Chiral Intermediate Step1->Step2 Step3 Introduction of Pyrrolidine Moiety Step2->Step3 Step4 Amide Coupling with Octanoic Acid Step3->Step4 Final This compound Step4->Final

Caption: Generalized synthetic workflow for this compound.

Experimental Protocols

The analysis of Eliglustat and its deuterated analog in biological matrices or as a pure substance typically involves chromatographic and spectrometric techniques.

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

This protocol is a general representation and may require optimization for specific applications.

Objective: To determine the purity of an this compound sample.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: A time-programmed gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 264 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Record the chromatogram and integrate the peak areas.

    • Calculate the purity of the sample based on the area percentage of the main peak relative to the total peak area.

Methodologies such as 2D Nuclear Magnetic Resonance (2D-NMR) and High-Resolution Mass Spectrometry (HRMS) are also employed to elucidate the structure and confirm the identity of Eliglustat and its metabolites.[9][10]

Pharmacokinetics and Metabolism

Eliglustat is primarily metabolized by the cytochrome P450 enzyme CYP2D6, and to a lesser extent by CYP3A4.[3][4] A patient's CYP2D6 metabolizer status (e.g., poor, intermediate, extensive, or ultra-rapid) significantly influences the drug's efficacy and is typically determined before starting treatment to optimize dosing.[3][11] Following a single radiolabeled dose of eliglustat, the majority is excreted in the urine (41.8%) and feces (51.4%) as metabolites.[9]

Pharmacokinetic ParameterValue (in CYP2D6 Extensive Metabolizers)Reference
Tmax (median) 1.5 - 2 hours[12]
Elimination Half-life ~4 - 7 hours[9]
Volume of Distribution (IV) 835 L[4]
Plasma Protein Binding 76% - 83%[4]

References

In-Depth Technical Guide: Eliglustat-d4 as a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioanalytical research and drug development, the precision and accuracy of quantitative analysis are paramount. The use of stable isotope-labeled internal standards (SIL-IS) in conjunction with liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for the quantification of small molecules in complex biological matrices. This technical guide provides a comprehensive overview of the application of Eliglustat-d4 as a SIL-IS for the accurate quantification of eliglustat, a potent inhibitor of glucosylceramide synthase used in the treatment of Gaucher disease type 1.

This compound, a deuterium-labeled analog of eliglustat, serves as an ideal internal standard due to its chemical and physical similarities to the analyte of interest. Its use helps to mitigate variability introduced during sample preparation, chromatography, and ionization, thereby ensuring robust and reliable bioanalytical data. This guide will delve into the core principles of its application, detailed experimental protocols, and the expected performance characteristics of a validated bioanalytical method.

Core Principles of Stable Isotope-Labeled Internal Standards

The fundamental principle behind the use of a SIL-IS is that it behaves nearly identically to the unlabeled analyte throughout the analytical process. Co-elution during chromatography and similar ionization efficiency in the mass spectrometer source allow for the correction of analytical variability. The mass difference between the analyte and the SIL-IS, due to the incorporation of stable isotopes (in this case, deuterium), allows for their distinct detection by the mass spectrometer. This ratiometric analysis of the analyte to the SIL-IS provides a highly precise and accurate measurement of the analyte concentration, independent of sample-to-sample variations in extraction recovery or matrix effects.

Bioanalytical Method Using this compound

The quantification of eliglustat in biological matrices such as plasma is typically achieved using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The following sections detail a representative experimental protocol and the expected validation parameters.

Experimental Protocols

1. Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for the extraction of eliglustat from plasma samples.

  • Step 1: Aliquot 100 µL of plasma sample into a clean microcentrifuge tube.

  • Step 2: Add 20 µL of the working solution of this compound (internal standard).

  • Step 3: Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Step 4: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Step 5: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Step 6: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Step 7: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Step 8: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Step 9: Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.

2. UPLC-MS/MS Conditions

  • UPLC System: A Waters ACQUITY UPLC system or equivalent.

  • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.40 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Data Presentation: Quantitative Method Validation Parameters

The following tables summarize the typical validation parameters for a UPLC-MS/MS method for the quantification of eliglustat in rat plasma. While the following data was generated using a structural analog as an internal standard, it is representative of the performance expected when using this compound.

Table 1: Linearity and Mass Spectrometric Parameters

ParameterEliglustatThis compound (Internal Standard)
Linearity Range1 - 500 ng/mLN/A
Correlation Coefficient (r²)> 0.99N/A
Precursor Ion (m/z)405.4409.4 (projected)
Product Ion (m/z)84.188.1 (projected)

Note: The precursor and product ions for this compound are projected based on the addition of four deuterium atoms to the parent molecule and a common fragmentation pathway. These would need to be confirmed experimentally.

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
Lower Limit of Quantification (LLOQ)1< 15± 15< 15± 15
Low Quality Control (LQC)3< 15± 15< 15± 15
Medium Quality Control (MQC)50< 15± 15< 15± 15
High Quality Control (HQC)400< 15± 15< 15± 15

Table 3: Recovery and Matrix Effect

Quality Control SampleConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low Quality Control (LQC)3> 8585 - 115
Medium Quality Control (MQC)50> 8585 - 115
High Quality Control (HQC)400> 8585 - 115

Mandatory Visualizations

Glycosphingolipid Synthesis Pathway and Eliglustat's Mechanism of Action

GSL_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS Glucosylceramide Glucosylceramide (GlcCer) Complex_GSLs Complex Glycosphingolipids Glucosylceramide->Complex_GSLs GCS->Glucosylceramide Eliglustat Eliglustat Eliglustat->Inhibition Inhibition->GCS

Caption: Mechanism of action of Eliglustat in the glycosphingolipid synthesis pathway.

Experimental Workflow for Bioanalytical Sample Analysis

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC_Injection UPLC Injection Reconstitution->UPLC_Injection Chromatographic_Separation Chromatographic Separation UPLC_Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometry (MRM Detection) Chromatographic_Separation->Mass_Spectrometry Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Concentration_Calculation Concentration Calculation (Analyte/IS Ratio) Peak_Integration->Concentration_Calculation Report Final Report Concentration_Calculation->Report

Caption: A typical experimental workflow for the bioanalysis of eliglustat in plasma.

Simplified Synthetic Pathway of Eliglustat

Eliglustat_Synthesis Starting_Material 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde Intermediate1 Chiral Intermediate Starting_Material->Intermediate1 Asymmetric Synthesis Steps Intermediate2 Amino Alcohol Intermediate Intermediate1->Intermediate2 Multi-step Conversion Eliglustat Eliglustat Intermediate2->Eliglustat Acylation

Caption: A simplified representation of a synthetic route to Eliglustat.

Conclusion

This compound is an essential tool for the accurate and precise quantification of eliglustat in biological matrices. Its use as a stable isotope-labeled internal standard in UPLC-MS/MS methods allows for the correction of analytical variability, leading to high-quality data that is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The detailed protocols and expected validation parameters provided in this guide serve as a valuable resource for researchers and scientists involved in the development and application of bioanalytical methods for eliglustat. The adherence to rigorous validation procedures ensures the reliability and reproducibility of the analytical data, which is fundamental to the successful progression of drug development programs.

The Pharmacokinetics of Deuterium-Labeled Eliglustat: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eliglustat is an oral substrate reduction therapy approved for the treatment of Gaucher disease type 1. It is primarily metabolized by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6), leading to significant inter-individual variability in drug exposure.[1][2] Deuterium labeling, a strategy known to alter the metabolic profiles of drugs, presents a compelling opportunity to improve the pharmacokinetic properties of Eliglustat.[3] This technical guide provides a comprehensive overview of the known pharmacokinetics of Eliglustat and explores the anticipated effects of deuterium labeling. It also outlines detailed experimental protocols for the preclinical and clinical evaluation of a deuterated Eliglustat analog.

Introduction to Eliglustat and the Rationale for Deuterium Labeling

Gaucher disease is a lysosomal storage disorder characterized by a deficiency of the enzyme glucocerebrosidase, leading to the accumulation of glucosylceramide in various tissues.[4] Eliglustat, a glucosylceramide synthase inhibitor, reduces the production of glucosylceramide, thereby alleviating the substrate burden.[2][5]

The clinical use of Eliglustat is complicated by its extensive metabolism by CYP2D6, an enzyme with over 100 known genetic variants that can result in poor, intermediate, extensive, or ultrarapid metabolizer phenotypes.[4][6] This genetic variability significantly impacts drug clearance and exposure, necessitating genotype-specific dosing recommendations.[1]

Deuterium labeling involves the substitution of hydrogen atoms with their heavier isotope, deuterium. This modification can strengthen the chemical bonds at sites of metabolic attack, leading to a slower rate of metabolism.[3] For a drug like Eliglustat, which is heavily reliant on CYP2D6 for its clearance, targeted deuteration has the potential to:

  • Reduce the metabolic clearance rate.

  • Increase systemic exposure and half-life.

  • Minimize the pharmacokinetic variability observed across different CYP2D6 metabolizer phenotypes.

  • Potentially allow for lower or less frequent dosing.

Pharmacokinetics of Non-Deuterated Eliglustat

The pharmacokinetic profile of standard Eliglustat is well-characterized and is summarized in the tables below. These data are primarily from studies in healthy volunteers and patients with Gaucher disease type 1.

Table 1: Key Pharmacokinetic Parameters of Eliglustat in Different CYP2D6 Metabolizer Phenotypes
ParameterPoor Metabolizers (PMs)Intermediate Metabolizers (IMs)Extensive Metabolizers (EMs)
Tmax (hours) ~3~2~1.5 - 2
Cmax (ng/mL) 113 - 13744.612.1 - 25.0
AUC (ng·hr/mL) 922 - 105730676.3 - 143
Half-life (t½) (hours) ~8.9Not explicitly stated~6.5
Clearance LowerIntermediateHigher

Data compiled from DrugBank Online.[5]

Table 2: Summary of Eliglustat Absorption, Distribution, Metabolism, and Excretion (ADME)
ADME ParameterDescription
Absorption Low oral bioavailability (<5% in EMs) due to extensive first-pass metabolism.[5]
Distribution High volume of distribution.
Metabolism Primarily metabolized by CYP2D6, with a minor contribution from CYP3A4.[1][2]
Excretion Primarily excreted as metabolites in feces and urine.[7]

Predicted Effects of Deuterium Labeling on Eliglustat Pharmacokinetics

While no specific data for deuterium-labeled Eliglustat is publicly available, the principles of deuterium modification allow for well-founded predictions. The primary sites of metabolism on the Eliglustat molecule are the octanoyl and dihydro-benzodioxane moieties. Targeted deuteration at these "soft spots" would likely lead to a decreased rate of oxidation by CYP2D6.

The anticipated pharmacokinetic changes for a deuterated Eliglustat analog include:

  • Reduced First-Pass Metabolism: This would lead to a significant increase in oral bioavailability.

  • Lowered Systemic Clearance: A slower rate of metabolism would decrease the overall clearance of the drug from the body.

  • Increased Half-Life: The terminal elimination half-life is expected to be prolonged.

  • Reduced Pharmacokinetic Variability: By making the molecule less susceptible to rapid metabolism by CYP2D6, the pharmacokinetic differences between extensive and poor metabolizers would likely be diminished.

Proposed Experimental Protocols for the Evaluation of Deuterium-Labeled Eliglustat

A rigorous evaluation of a novel deuterated Eliglustat analog would involve a series of in vitro and in vivo studies.

In Vitro Metabolic Stability and CYP Inhibition Assays

Objective: To determine the metabolic stability of deuterated Eliglustat in human liver microsomes and to assess its potential to inhibit major CYP450 enzymes.

Methodology:

  • Microsomal Incubation: Deuterated Eliglustat will be incubated with pooled human liver microsomes in the presence of NADPH. Samples will be taken at multiple time points.

  • LC-MS/MS Analysis: The concentration of the parent drug will be quantified at each time point using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8]

  • CYP Inhibition Assay: The potential for deuterated Eliglustat to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) will be assessed using a cocktail of probe substrates.[9][10] The formation of metabolites of the probe substrates will be measured by LC-MS/MS.

  • Data Analysis: The in vitro half-life and intrinsic clearance of deuterated Eliglustat will be calculated. IC50 values for CYP inhibition will be determined.

In Vivo Pharmacokinetic Study in a Relevant Animal Model

Objective: To determine the single-dose pharmacokinetic profile of deuterated Eliglustat in a suitable animal model (e.g., rats or dogs).

Methodology:

  • Animal Dosing: A cohort of animals will receive a single oral dose of deuterated Eliglustat. A parallel cohort will receive an intravenous dose to determine absolute bioavailability.

  • Blood Sampling: Blood samples will be collected at predetermined time points post-dosing.[11]

  • Plasma Analysis: Plasma concentrations of deuterated Eliglustat will be quantified by LC-MS/MS.

  • Pharmacokinetic Analysis: Key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution will be calculated using non-compartmental analysis.

Metabolite Identification and Profiling

Objective: To identify and characterize the metabolites of deuterated Eliglustat.

Methodology:

  • Sample Collection: Plasma, urine, and feces will be collected from the in vivo pharmacokinetic study.

  • High-Resolution Mass Spectrometry (HRMS): Samples will be analyzed using high-resolution mass spectrometry to detect and identify potential metabolites.[12][13]

  • Data Processing: Data will be processed using specialized software to identify mass shifts corresponding to metabolic transformations (e.g., oxidation, glucuronidation).

Visualizations

Signaling Pathway of Eliglustat

G Ceramide Ceramide Glucosylceramide_Synthase Glucosylceramide Synthase Ceramide->Glucosylceramide_Synthase UDP_Glucose UDP_Glucose UDP_Glucose->Glucosylceramide_Synthase Glucosylceramide Glucosylceramide (Accumulates in Gaucher Disease) Glucosylceramide_Synthase->Glucosylceramide Eliglustat Deuterium-Labeled Eliglustat Eliglustat->Glucosylceramide_Synthase Complex_Glycosphingolipids Complex Glycosphingolipids Glucosylceramide->Complex_Glycosphingolipids

Caption: Mechanism of action of Deuterium-Labeled Eliglustat.

Experimental Workflow for In Vivo Pharmacokinetic Study

G cluster_preclinical Preclinical In Vivo Study Dosing Oral & IV Dosing of d-Eliglustat in Animal Model Sampling Serial Blood Sampling Dosing->Sampling Analysis LC-MS/MS Plasma Analysis Sampling->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis

Caption: Workflow for the in vivo pharmacokinetic evaluation.

Logical Relationship of Deuteration to Improved Pharmacokinetics

G Deuteration Deuterium Labeling of Eliglustat Metabolism Decreased CYP2D6 Metabolism Deuteration->Metabolism Clearance Reduced First-Pass & Systemic Clearance Metabolism->Clearance Exposure Increased Bioavailability & Half-Life Clearance->Exposure Variability Reduced PK Variability Exposure->Variability

Caption: Anticipated benefits of deuterium labeling on Eliglustat's pharmacokinetics.

Conclusion

Deuterium labeling of Eliglustat represents a promising strategy to overcome the pharmacokinetic challenges associated with its extensive and variable CYP2D6-mediated metabolism. A deuterated analog is predicted to exhibit improved bioavailability, a longer half-life, and reduced inter-individual variability in drug exposure. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of such a candidate, from in vitro metabolic profiling to in vivo pharmacokinetic assessment. Further research into a deuterium-labeled Eliglustat is warranted to explore its potential as a next-generation therapy for Gaucher disease.

References

The Role of Eliglustat-d4 in Gaucher Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gaucher disease, a lysosomal storage disorder, is characterized by the accumulation of glucosylceramide due to a deficiency in the enzyme glucocerebrosidase. Eliglustat, an oral substrate reduction therapy, serves as a potent inhibitor of glucosylceramide synthase, the enzyme responsible for the synthesis of glucosylceramide.[1][2] This technical guide delves into the critical role of its deuterated analog, Eliglustat-d4, in the research and development of this therapeutic agent. Primarily utilized as an internal standard in bioanalytical assays, this compound is indispensable for the accurate quantification of eliglustat in biological matrices. This document provides a comprehensive overview of the mechanism of action of eliglustat, detailed experimental protocols for its quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a summary of key quantitative data.

Introduction to Gaucher Disease and Eliglustat

Gaucher disease is a genetic disorder resulting from mutations in the GBA gene, leading to a deficiency of the lysosomal enzyme glucocerebrosidase.[1] This enzymatic defect causes the accumulation of its substrate, glucosylceramide, within the lysosomes of macrophages, leading to the formation of "Gaucher cells."[1][2] These lipid-laden cells infiltrate various organs, primarily the spleen, liver, and bone marrow, causing a range of clinical manifestations including hepatosplenomegaly, anemia, thrombocytopenia, and skeletal abnormalities.[1][3]

Eliglustat offers a therapeutic strategy known as substrate reduction therapy (SRT).[4][5] Instead of replacing the deficient enzyme, eliglustat inhibits glucosylceramide synthase, the enzyme that catalyzes the first step in the biosynthesis of most glycosphingolipids.[2][6] By reducing the rate of glucosylceramide synthesis, eliglustat aims to balance its production with its impaired degradation, thereby alleviating the substrate burden in patients.[1][4]

Mechanism of Action of Eliglustat

Eliglustat acts as a specific and potent inhibitor of glucosylceramide synthase.[7] This enzyme is responsible for the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide.[6] By inhibiting this initial step, eliglustat effectively reduces the production of glucosylceramide and downstream glycosphingolipids.[2]

Ceramide Ceramide Glucosylceramide_Synthase Glucosylceramide Synthase Ceramide->Glucosylceramide_Synthase UDP_Glucose UDP-Glucose UDP_Glucose->Glucosylceramide_Synthase Glucosylceramide Glucosylceramide Glucosylceramide_Synthase->Glucosylceramide Catalyzes Eliglustat Eliglustat Eliglustat->Glucosylceramide_Synthase Inhibits Complex_Glycosphingolipids Complex Glycosphingolipids Glucosylceramide->Complex_Glycosphingolipids Gaucher_Disease Gaucher Disease (Glucocerebrosidase Deficiency) Glucosylceramide->Gaucher_Disease Lysosomal_Accumulation Lysosomal Accumulation Gaucher_Disease->Lysosomal_Accumulation Leads to

Figure 1: Mechanism of Action of Eliglustat

The Role of this compound as an Internal Standard

In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard is crucial for accurate and precise measurement of the analyte of interest. The internal standard is a compound with similar physicochemical properties to the analyte, which is added at a known concentration to all samples, calibrators, and quality controls. It helps to correct for variations that can occur during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response.[8]

This compound is the deuterium-labeled version of eliglustat.[9] Stable isotope-labeled internal standards are considered the "gold standard" in mass spectrometry-based quantification because they co-elute with the unlabeled analyte and exhibit similar ionization efficiency, thus providing the most accurate correction for analytical variability.[8]

Experimental Protocols

Bioanalytical Method for Eliglustat Quantification in Plasma using LC-MS/MS

This section outlines a typical validated bioanalytical method for the determination of eliglustat in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS).

4.1.1. Materials and Reagents

  • Eliglustat reference standard

  • This compound internal standard[9]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Human plasma (with anticoagulant)

4.1.2. Sample Preparation: Protein Precipitation

  • Thaw plasma samples, calibrators, and quality controls at room temperature.

  • To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

4.1.3. Liquid Chromatography Conditions

  • LC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 µm) is commonly used.[10]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]

  • Flow Rate: 0.40 mL/min.[10]

  • Gradient Elution: A gradient is typically employed to ensure good separation of eliglustat from endogenous plasma components. The specific gradient profile should be optimized.

  • Injection Volume: 5-10 µL.

4.1.4. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.[10]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[10]

  • MRM Transitions:

    • Eliglustat: m/z 405.4 → 84.1[10]

    • This compound: The precursor ion will be shifted by +4 Da (m/z 409.4), and the product ion will depend on the position of the deuterium labels. The specific transition should be determined by direct infusion of the this compound standard.

4.1.5. Calibration and Quality Control

  • Calibration curves are prepared by spiking known concentrations of eliglustat into blank plasma.

  • The concentration range should cover the expected therapeutic concentrations of eliglustat. A typical range might be 1-500 ng/mL.[10]

  • Quality control samples at low, medium, and high concentrations are prepared and analyzed with each batch of samples to ensure the accuracy and precision of the assay.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation (C18 Column) Supernatant_Collection->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI Mass_Analyzer Tandem Mass Spectrometry (MRM) ESI->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Peak_Integration Peak Integration (Eliglustat & this compound) Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Concentration_Determination Determine Concentration from Calibration Curve Ratio_Calculation->Concentration_Determination

Figure 2: Experimental Workflow for Bioanalysis

Quantitative Data Summary

The following tables summarize key quantitative data related to eliglustat and its use in Gaucher disease research.

Table 1: Physicochemical and Pharmacokinetic Properties of Eliglustat

ParameterValueReference
IC50 (Glucosylceramide Synthase) 24 nM[9]
Plasma Protein Binding 76-83%[11]
Metabolism Extensively metabolized, primarily by CYP2D6 and to a lesser extent by CYP3A4.[11]
Elimination Half-life Approximately 6.8 hours (mean).[12]
Time to Maximal Concentration (Tmax) Approximately 2.3 hours (mean).[12]
Recommended Dosing (CYP2D6 EMs and IMs) 84 mg twice daily.[6]
Recommended Dosing (CYP2D6 PMs) 84 mg once daily.[6]

EMs: Extensive Metabolizers, IMs: Intermediate Metabolizers, PMs: Poor Metabolizers

Table 2: Clinical Efficacy of Eliglustat in Gaucher Disease Type 1 (ENGAGE Trial - 9 Months)

ParameterEliglustat GroupPlacebo Groupp-valueReference
Change in Spleen Volume (%) -27.77+2.26<0.001[6]
Change in Liver Volume (%) -6.64-0.007[6]
Change in Hemoglobin (g/dL) +1.22-<0.01[6]
Change in Platelet Count (%) +41.06-<0.01[6]

Conclusion

This compound is a vital tool in the research and development of eliglustat for the treatment of Gaucher disease. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable pharmacokinetic and clinical data. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals working with this important therapeutic agent. The continued application of these robust analytical techniques will be essential for optimizing patient treatment and furthering our understanding of substrate reduction therapy in Gaucher disease and other lysosomal storage disorders.

References

Structural Distinctions of Eliglustat and Its Deuterated Analog, Eliglustat-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structural and functional differences between Eliglustat and its deuterated analog, Eliglustat-d4. Eliglustat is a potent and specific inhibitor of glucosylceramide synthase, utilized in the treatment of Gaucher disease type 1. The strategic replacement of four hydrogen atoms with deuterium in this compound offers a valuable tool for pharmacokinetic and metabolic studies. This document outlines the core structural distinctions, presents comparative physicochemical and biological data, details relevant experimental methodologies, and illustrates the key signaling pathway affected by these compounds.

Introduction

Eliglustat is a small molecule therapeutic that functions as a substrate reduction therapy for Gaucher disease, a lysosomal storage disorder characterized by the accumulation of glucosylceramide.[1][2] By inhibiting glucosylceramide synthase, the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids, Eliglustat effectively reduces the rate of glucosylceramide production.[2][3] The deuterated version, this compound, serves as a stable isotope-labeled internal standard for mass spectrometry-based quantification of Eliglustat in biological matrices, crucial for pharmacokinetic and drug metabolism studies.[] This guide elucidates the fundamental differences and similarities between these two molecules.

Core Structural Differences

The primary structural difference between Eliglustat and this compound lies in the isotopic substitution on the 2,3-dihydro-1,4-benzodioxin moiety. In this compound, four hydrogen atoms on this aromatic ring system are replaced by deuterium atoms. This substitution does not alter the core chemical structure, stereochemistry, or the pharmacodynamic properties of the molecule but provides a distinct mass signature for analytical purposes.

Chemical Structures:

  • Eliglustat: N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide

  • This compound: N-((1R,2R)-1-(2,3-dihydrobenzo[b][1][5]dioxin-6-yl-2,2,3,3-D4)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)octanamide

Data Presentation: Physicochemical and Biological Properties

The following tables summarize the key quantitative data for Eliglustat and this compound.

Physicochemical Properties Eliglustat This compound
Molecular Formula C₂₃H₃₆N₂O₄C₂₃H₃₂D₄N₂O₄
Molecular Weight 404.54 g/mol [6]408.57 g/mol
Melting Point 87-92 °C[6][7]Not explicitly reported, expected to be similar to Eliglustat
Water Solubility 0.113 mg/mL[1][8]Not explicitly reported, expected to be similar to Eliglustat
Solubility in DMSO ≥ 48 mg/mL (as tartrate salt)[9]Not explicitly reported, expected to be similar to Eliglustat
Biological Activity Eliglustat This compound
Target Glucosylceramide synthase (GCS)Glucosylceramide synthase (GCS)
IC₅₀ (in intact MDCK cells) 20 nM[3]Not explicitly reported, expected to be identical to Eliglustat[10]
IC₅₀ (cell-free assay) 115 nM (from MDCK cell homogenates)[3]Not explicitly reported, expected to be identical to Eliglustat
Mechanism of Action Inhibition of glucosylceramide synthesis[2][3]Inhibition of glucosylceramide synthesis

Experimental Protocols

Synthesis of Eliglustat

The synthesis of Eliglustat can be achieved through various reported routes. A common approach involves the following key steps, as synthesized from commercially available starting materials.[11][12]

  • Preparation of the Aldehyde Intermediate: 1,4-benzodioxan is subjected to a Friedel-Crafts acylation with chloroacetyl chloride in the presence of a Lewis acid like aluminum chloride to yield 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one.

  • Formation of the Amino Alcohol Core: The chloroacetyl intermediate is reacted with a chiral amine, such as (R)-phenylglycinol, to introduce the first stereocenter. Subsequent reduction of the ketone and cyclization can be employed to form a key morpholinone intermediate.

  • Introduction of the Pyrrolidine Moiety: The morpholinone ring is opened with pyrrolidine, followed by reduction of the amide to yield the diamine backbone.

  • Acylation: The final step involves the acylation of the secondary amine with octanoyl chloride to afford Eliglustat.

  • Purification: The final product is purified by column chromatography.

Glucosylceramide Synthase (GCS) Inhibition Assay

The inhibitory activity of Eliglustat and its analogs on GCS can be determined using a cell-based or a cell-free assay.[13][14][15]

Cell-Based Assay:

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured in a suitable medium until they reach a desired confluency.

  • Compound Incubation: The cells are then incubated with varying concentrations of the test compound (e.g., Eliglustat) for a specified period.

  • Metabolic Labeling: A radiolabeled precursor, such as [¹⁴C]-serine or [³H]-palmitate, is added to the culture medium to allow for the de novo synthesis of sphingolipids.

  • Lipid Extraction: After incubation, the cells are harvested, and total lipids are extracted using a mixture of chloroform and methanol.

  • Analysis: The extracted lipids are separated by thin-layer chromatography (TLC), and the amount of radiolabeled glucosylceramide is quantified using a phosphorimager or by scintillation counting.

  • IC₅₀ Determination: The concentration of the compound that inhibits 50% of glucosylceramide synthesis (IC₅₀) is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

Eliglustat's Mechanism of Action and Impact on Autophagy

Eliglustat's primary mechanism is the direct inhibition of glucosylceramide synthase, leading to a reduction in the biosynthesis of glucosylceramide and other downstream glycosphingolipids.[2][3] Recent studies have also suggested a role for Eliglustat in modulating autophagy in certain cell types, such as osteoclasts. By inhibiting glycosphingolipid synthesis, Eliglustat may lead to the accumulation of TRAF3, a key negative regulator of the non-canonical NF-κB pathway, thereby inhibiting osteoclast formation.[16]

Eliglustat_Signaling cluster_0 Glycosphingolipid Biosynthesis Pathway cluster_1 Cellular Processes Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide GCS->GlcCer Complex_GSLs Complex Glycosphingolipids GlcCer->Complex_GSLs Autophagy Autophagy Complex_GSLs->Autophagy TRAF3 TRAF3 Accumulation Autophagy->TRAF3 Osteoclastogenesis Osteoclastogenesis TRAF3->Osteoclastogenesis Inhibition Eliglustat Eliglustat / This compound Eliglustat->GCS Inhibition

Caption: Mechanism of Eliglustat action on glycosphingolipid synthesis and autophagy.

Experimental Workflow for GCS Inhibition Assay

The following diagram illustrates the typical workflow for determining the IC₅₀ of a GCS inhibitor.

GCS_Inhibition_Workflow start Start cell_culture Cell Culture (e.g., MDCK cells) start->cell_culture compound_treatment Incubate with varying concentrations of Eliglustat / this compound cell_culture->compound_treatment radiolabeling Add radiolabeled precursor (e.g., [14C]-serine) compound_treatment->radiolabeling incubation Incubate for metabolic labeling radiolabeling->incubation harvest_extract Harvest cells and extract total lipids incubation->harvest_extract tlc Separate lipids by TLC harvest_extract->tlc quantify Quantify radiolabeled Glucosylceramide tlc->quantify analysis Calculate % inhibition and determine IC50 quantify->analysis end End analysis->end

Caption: Workflow for determining GCS inhibitory activity.

References

Commercial Availability and Suppliers of Eliglustat-d4 for Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, suppliers, and key technical data for Eliglustat-d4, a deuterated analog of the glucosylceramide synthase inhibitor, Eliglustat. This document is intended to serve as a resource for researchers utilizing this compound in experimental settings, particularly in areas such as pharmacokinetics, metabolism studies, and as an internal standard in mass spectrometry-based quantification.

Introduction to Eliglustat and its Deuterated Analog

Eliglustat is a potent and specific inhibitor of glucosylceramide synthase, the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[1][2][3] By inhibiting this enzyme, Eliglustat effectively reduces the production of glucosylceramide, the accumulation of which is the primary cause of Gaucher disease.[1] Its deuterated analog, this compound, is a stable isotope-labeled version of the molecule. The incorporation of deuterium atoms results in a higher mass, making it an ideal internal standard for quantitative analysis of Eliglustat in biological matrices using mass spectrometry.[4] The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of analytical methods.

Commercial Availability and Suppliers

This compound is available for research purposes from several specialized chemical suppliers. While product specifications can vary, it is typically supplied as a solid with high chemical and isotopic purity. Researchers should always request a Certificate of Analysis (CoA) from the supplier to obtain lot-specific data.

Table 1: Prominent Commercial Suppliers of this compound

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
MedchemExpress This compound1628700-81-1C₂₃H₃₂D₄N₂O₄408.57States that it is for research use only.[5]
Simson Pharma Limited Eliglustat D41628700-81-1C₂₃H₃₂D₄N₂O₄408.57Accompanied by a Certificate of Analysis.[6]
BOC Sciences Eliglustat-[d4]1628700-81-1C₂₃H₃₂D₄N₂O₄408.57Labeled as a treatment for Gaucher's disease for research.[]
Aquigen Bio Sciences Eliglustat D41628700-81-1C₂₃H₃₂D₄N₂O₄408.6Supplied with comprehensive characterization data.[8]

Note: This table is not exhaustive and other suppliers may exist. Researchers are encouraged to compare suppliers based on their specific needs, including purity requirements, available analytical data, cost, and shipping times.

Technical Data and Specifications

Researchers procuring this compound should expect to receive a detailed Certificate of Analysis providing critical quantitative data.

Table 2: Typical Quantitative Data for Research-Grade this compound

ParameterTypical SpecificationMethod of Analysis
Chemical Purity ≥98%HPLC, LC-MS
Isotopic Purity (d4) ≥99 atom % DMass Spectrometry
Identity Conforms to structure¹H-NMR, Mass Spectrometry
Appearance White to off-white solidVisual Inspection
Solubility Soluble in DMSO, MethanolAs per supplier datasheet

Experimental Protocols and Methodologies

The primary research application of this compound is as an internal standard for the quantification of Eliglustat in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of Eliglustat in Biological Matrices using LC-MS/MS

This protocol outlines the general steps for using this compound as an internal standard for the quantification of Eliglustat in a biological matrix such as plasma.

Objective: To accurately measure the concentration of Eliglustat in plasma samples.

Materials:

  • Plasma samples containing Eliglustat

  • Eliglustat analytical standard

  • This compound (internal standard)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Water (LC-MS grade)

  • Protein precipitation plates or tubes

  • LC-MS/MS system

Methodology:

  • Preparation of Standard and Quality Control (QC) Samples:

    • Prepare a stock solution of Eliglustat and this compound in a suitable organic solvent (e.g., methanol or DMSO).

    • Serially dilute the Eliglustat stock solution to create calibration standards at various concentrations.

    • Prepare QC samples at low, medium, and high concentrations within the calibration range.

    • Spike blank plasma with the calibration standards and QC samples.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of a solution of acetonitrile containing a known concentration of this compound (e.g., 100 ng/mL).

    • Vortex the mixture vigorously for 1-2 minutes to precipitate proteins.

    • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Use a C18 reverse-phase column.

      • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • The gradient can be optimized to achieve good separation of Eliglustat from other matrix components.

    • Mass Spectrometry (MS/MS):

      • Utilize an electrospray ionization (ESI) source in positive ion mode.

      • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

      • Monitor the specific precursor-to-product ion transitions for Eliglustat and this compound. For example, a published method for Eliglustat used the transition m/z 405.4 → 84.1.[9] The transition for this compound would be expected at m/z 409.4 → 88.1 (or another characteristic fragment).

  • Data Analysis:

    • Integrate the peak areas for both Eliglustat and this compound.

    • Calculate the ratio of the peak area of Eliglustat to the peak area of this compound.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of Eliglustat in the unknown samples by interpolating their peak area ratios from the calibration curve.

Glucosylceramide Synthase Inhibition Assay

While this compound is primarily used as an internal standard, understanding the assay for its non-deuterated counterpart is crucial for researchers in this field.

Objective: To determine the inhibitory activity of a compound (e.g., Eliglustat) on glucosylceramide synthase.

Principle: The assay measures the enzymatic conversion of a labeled ceramide substrate to glucosylceramide. The inhibition of this conversion by a test compound is quantified.

Methodology:

  • Enzyme Source: Microsomal fractions isolated from cells or tissues known to express glucosylceramide synthase.[10]

  • Substrate: A labeled version of ceramide, such as a fluorescently tagged ceramide (e.g., NBD-C6-ceramide) or a radiolabeled ceramide.[10]

  • Reaction:

    • Incubate the microsomal preparation with the labeled ceramide substrate and UDP-glucose (the glucose donor) in a suitable buffer.

    • Include various concentrations of the inhibitor (Eliglustat) in the reaction mixture.

    • Allow the reaction to proceed for a defined period at 37°C.

  • Detection and Quantification:

    • Stop the reaction.

    • Extract the lipids.

    • Separate the labeled glucosylceramide product from the unreacted ceramide substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the amount of product formed (e.g., by fluorescence detection or scintillation counting).

  • Data Analysis:

    • Calculate the percentage of inhibition at each inhibitor concentration relative to a control with no inhibitor.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve. Eliglustat has a reported IC₅₀ of approximately 24 nM.[4]

Signaling Pathways and Experimental Workflows

Glucosylceramide Synthesis Pathway and Inhibition by Eliglustat

The following diagram illustrates the simplified biosynthesis pathway of glucosylceramide and the point of inhibition by Eliglustat.

GCS_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi cis-Golgi Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Substrate GlcCer Glucosylceramide GCS->GlcCer Product Complex_GSLs Complex Glycosphingolipids GlcCer->Complex_GSLs Further Glycosylation UDP_Glucose UDP-Glucose UDP_Glucose->GCS Co-substrate Eliglustat Eliglustat Eliglustat->GCS Inhibition

Caption: Glucosylceramide synthesis pathway and the inhibitory action of Eliglustat.

Experimental Workflow for a Pharmacokinetic Study

The following diagram outlines a typical workflow for a pharmacokinetic study of Eliglustat in a preclinical model, utilizing this compound as an internal standard.

PK_Workflow cluster_Dosing Dosing Phase cluster_Sampling Sampling Phase cluster_Analysis Analytical Phase cluster_Data Data Interpretation Dosing Administer Eliglustat to Animal Model Sampling Collect Blood Samples at Timed Intervals Dosing->Sampling Plasma_Sep Separate Plasma Sampling->Plasma_Sep Spike_IS Spike with This compound (IS) Plasma_Sep->Spike_IS Protein_Precip Protein Precipitation Spike_IS->Protein_Precip LC_MS_Analysis LC-MS/MS Analysis Protein_Precip->LC_MS_Analysis Data_Processing Quantify Eliglustat Concentration LC_MS_Analysis->Data_Processing PK_Modeling Pharmacokinetic Modeling (e.g., Cmax, Tmax, AUC) Data_Processing->PK_Modeling

Caption: A typical experimental workflow for a preclinical pharmacokinetic study of Eliglustat.

Conclusion

This compound is a critical tool for researchers studying the pharmacology of Eliglustat. Its commercial availability from several reputable suppliers ensures access for the scientific community. By serving as a reliable internal standard, this compound enables the accurate and precise quantification of Eliglustat in various biological matrices, which is fundamental for pharmacokinetic, pharmacodynamic, and drug metabolism studies. Researchers should carefully consider the technical specifications provided by suppliers and adhere to validated experimental protocols to ensure the integrity and reproducibility of their results.

References

In-Depth Technical Guide: Safety, Handling, and Storage of Eliglustat-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive recommendations for the safe handling, storage, and use of Eliglustat-d4 in a laboratory setting. The information presented is intended to support researchers, scientists, and drug development professionals in maintaining a safe working environment and ensuring the integrity of the compound for experimental use.

Eliglustat is a potent and specific inhibitor of glucosylceramide synthase, an enzyme critical in the biosynthesis of glucosylceramides. Its deuterated form, this compound, is primarily utilized as an internal standard in pharmacokinetic and metabolic studies. While specific safety and stability data for the deuterated analog are not extensively available, the recommendations provided herein are based on the known properties of Eliglustat and its tartrate salt, with the understanding that the deuterated form is expected to exhibit a similar safety and stability profile.

Safety Recommendations

While comprehensive toxicological data for this compound is not publicly available, preclinical studies on Eliglustat tartrate indicate it is generally well-tolerated with limited toxicity.[1] However, as with any chemical compound, appropriate safety precautions must be observed.

1.1. Hazard Identification and Personal Protective Equipment (PPE)

General safety precautions should be followed to minimize exposure. Standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves, should be worn at all times when handling this compound.

1.2. Toxicological Data Summary

The following table summarizes the available toxicological information for Eliglustat. It is important to note that this data is for the non-deuterated form and should be used as a reference for handling this compound.

ParameterObservationSource
Acute Toxicity No adverse effects observed in rats at single oral doses up to 400 mg/kg. At 400 mg/kg, a depression in respiratory rate was noted.[1]
Carcinogenicity Not carcinogenic to mice or rats in standard lifetime bioassays.[2]
Adverse Events (Human) The most common treatment-related adverse events reported in clinical trials (≥2% of patients) include dyspepsia, headache, upper abdominal pain, dizziness, diarrhea, and nausea.[3][3]
Overdose (Human) Symptoms of overdose may include dizziness, disequilibrium, hypotension, bradycardia, nausea, and vomiting. There is no known antidote.[4]

Handling Procedures

Proper handling techniques are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

2.1. General Handling

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

  • Prevent the formation of dust when handling the solid form of the compound.

2.2. Experimental Protocol: Preparation of Stock Solutions

This protocol outlines a general procedure for preparing a stock solution of this compound for in vitro experiments.

  • Materials:

    • This compound (solid form)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable organic solvent

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Pipettes and sterile, filtered pipette tips

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent condensation.

    • In a chemical fume hood, weigh the desired amount of this compound using a calibrated analytical balance.

    • Transfer the weighed compound to a sterile vial.

    • Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial containing the weighed this compound.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at the recommended temperature (see Section 3).

Storage and Stability

Proper storage is essential to maintain the stability and purity of this compound.

3.1. Storage Conditions

The following table provides recommended storage conditions for this compound.

FormStorage TemperatureAdditional Recommendations
Solid -20°CStore in a tightly sealed container, protected from light and moisture.
Stock Solution (in organic solvent) -20°C or -80°CAliquot to minimize freeze-thaw cycles.

3.2. Stability and Degradation

Forced degradation studies on Eliglustat tartrate have shown that it is stable under basic, neutral, thermal, and photolytic conditions. However, significant degradation was observed under acidic and peroxide stress conditions.[5] Two primary degradation products have been identified as the cis-diastereoisomer of Eliglustat and the N-Oxide impurity of Eliglustat.[5] It is anticipated that this compound will exhibit a similar degradation profile.

Visualizations

4.1. Signaling Pathway: Inhibition of Glucosylceramide Synthesis

The primary mechanism of action of Eliglustat is the inhibition of glucosylceramide synthase. This enzyme catalyzes the first committed step in the biosynthesis of most glycosphingolipids by transferring glucose from UDP-glucose to ceramide. By inhibiting this enzyme, Eliglustat reduces the production of glucosylceramide, thereby alleviating the substrate accumulation that is characteristic of Gaucher disease.[1]

GCS_Inhibition Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS Glucosylceramide Glucosylceramide GCS->Glucosylceramide Catalysis Complex_GSLs Complex Glycosphingolipids Glucosylceramide->Complex_GSLs Further Metabolism Eliglustat This compound Eliglustat->GCS Inhibition In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., Gaucher disease model cell line) Stock_Prep 2. Prepare this compound Stock Solution Serial_Dilution 3. Serial Dilution of This compound Stock_Prep->Serial_Dilution Treatment 5. Treat Cells with This compound Dilutions Serial_Dilution->Treatment Cell_Seeding 4. Seed Cells in Multi-well Plates Cell_Seeding->Treatment Incubation 6. Incubate for Specified Time Treatment->Incubation Cell_Lysis 7. Cell Lysis and Substrate Extraction Incubation->Cell_Lysis Quantification 8. Quantify Glucosylceramide (e.g., LC-MS/MS) Cell_Lysis->Quantification Data_Analysis 9. Data Analysis (e.g., IC50 determination) Quantification->Data_Analysis Eliglustat_Metabolism cluster_cyp Primary Metabolic Pathways cluster_factors Influencing Factors Eliglustat_d4 This compound (Oral Administration) CYP2D6 CYP2D6 Eliglustat_d4->CYP2D6 Major Pathway CYP3A4 CYP3A4 Eliglustat_d4->CYP3A4 Minor Pathway Metabolites Inactive Metabolites CYP2D6->Metabolites CYP3A4->Metabolites Excretion Excretion (Urine and Feces) Metabolites->Excretion Genotype CYP2D6 Genotype (Poor, Intermediate, Extensive Metabolizer) Genotype->CYP2D6 Inhibitors Concomitant CYP2D6/CYP3A4 Inhibitors/Inducers Inhibitors->CYP2D6 Inhibitors->CYP3A4

References

Methodological & Application

Application Notes and Protocols for In-Vivo Analysis of Eliglustat Using Eliglustat-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Eliglustat-d4 in in-vivo experimental settings. The primary application of this deuterated analog is as an internal standard for the accurate quantification of Eliglustat in biological matrices, which is crucial for pharmacokinetic and pharmacodynamic studies.

Introduction

Eliglustat is an oral substrate reduction therapy approved for the treatment of Gaucher disease type 1. It functions as a specific and potent inhibitor of glucosylceramide synthase, the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids. By inhibiting this enzyme, Eliglustat reduces the rate of glucosylceramide synthesis, thereby alleviating the substrate accumulation that is characteristic of Gaucher disease.

Accurate measurement of Eliglustat concentrations in in-vivo samples is essential for establishing its pharmacokinetic profile, determining optimal dosing regimens, and assessing drug-drug interactions. This compound, a stable isotope-labeled version of Eliglustat, is the ideal internal standard for bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to Eliglustat, but its increased mass allows for clear differentiation in a mass spectrometer, ensuring precise and accurate quantification of the parent drug.

Signaling Pathway of Eliglustat

Eliglustat Signaling Pathway cluster_golgi Golgi Apparatus cluster_lysosome Lysosome Glucosylceramide_Synthase Glucosylceramide Synthase (GCS) Glucosylceramide Glucosylceramide Glucosylceramide_Synthase->Glucosylceramide Synthesis Glucosylceramide_Accumulation Glucosylceramide Accumulation (Pathological in Gaucher Disease) Gaucher_Cell Gaucher Cell Formation Glucosylceramide_Accumulation->Gaucher_Cell Clinical_Manifestations Clinical Manifestations (Hepatosplenomegaly, Anemia, Thrombocytopenia, Bone Disease) Gaucher_Cell->Clinical_Manifestations Ceramide Ceramide Ceramide->Glucosylceramide_Synthase UDP_Glucose UDP-Glucose UDP_Glucose->Glucosylceramide_Synthase Glucosylceramide->Glucosylceramide_Accumulation Transport to Lysosome Eliglustat Eliglustat Eliglustat->Glucosylceramide_Synthase Inhibition

Caption: Mechanism of action of Eliglustat in inhibiting glucosylceramide synthesis.

Quantitative Data from In-Vivo Studies

The following tables summarize key pharmacokinetic parameters of Eliglustat from in-vivo studies in both preclinical animal models and humans. These values are typically determined using bioanalytical methods employing a deuterated internal standard like this compound.

Table 1: Pharmacokinetic Parameters of Eliglustat in Rats

ParameterValueReference
Dose 10 mg/kg (oral)[1]
Cmax (ng/mL) 285.4 ± 45.7[1]
Tmax (h) 0.58 ± 0.14[1]
AUC (0-t) (ng·h/mL) 672.8 ± 102.6[1]
AUC (0-∞) (ng·h/mL) 689.5 ± 108.3[1]

Table 2: Human Pharmacokinetic Parameters of Eliglustat (84 mg twice daily)

ParameterCYP2D6 Extensive Metabolizers (EMs)CYP2D6 Intermediate Metabolizers (IMs)CYP2D6 Poor Metabolizers (PMs)Reference
Cmax (ng/mL) 12.1 - 25.044.6113 - 137[2]
Tmax (h) 1.5 - 223[2]
AUC (τ) (ng·h/mL) 76.3 - 143306922 - 1057[2]
Elimination Half-life (h) 6.5Not Specified8.9[2]

Experimental Protocols

Protocol 1: Quantification of Eliglustat in Rat Plasma using LC-MS/MS with this compound Internal Standard

This protocol describes a method for the quantitative analysis of Eliglustat in rat plasma, a common procedure in preclinical pharmacokinetic studies.

1. Materials and Reagents

  • Eliglustat (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Rat plasma (blank, collected with an appropriate anticoagulant)

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Eliglustat and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the Eliglustat stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at various concentrations.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to obtain a final concentration of 100 ng/mL.

3. Preparation of Calibration Standards and Quality Control Samples

  • Calibration Standards: Spike blank rat plasma with the appropriate Eliglustat working standard solutions to create a calibration curve with a series of concentrations (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank rat plasma at low, medium, and high concentrations, independent of the calibration standards.

4. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

5. LC-MS/MS Conditions

  • LC System: A suitable UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 µm).[1]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Eliglustat: m/z 405.4 → 84.1[1]

    • This compound: m/z 409.4 → 88.1 (predicted, adjust based on actual mass)

6. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of Eliglustat to this compound against the nominal concentration of the calibration standards.

  • Use a weighted linear regression to fit the data.

  • Determine the concentration of Eliglustat in the QC and unknown samples from the calibration curve.

Experimental Workflow Diagram

Experimental Workflow for Eliglustat Quantification Start Start: In-Vivo Study Dosing Administer Eliglustat to Animal Model (e.g., Rat) Start->Dosing Sample_Collection Collect Blood Samples at Predetermined Time Points Dosing->Sample_Collection Plasma_Preparation Process Blood to Obtain Plasma Sample_Collection->Plasma_Preparation Sample_Prep Sample Preparation Plasma_Preparation->Sample_Prep Spiking Spike Plasma with This compound (Internal Standard) Sample_Prep->Spiking Precipitation Protein Precipitation (e.g., with Acetonitrile) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant_Transfer Collect Supernatant Centrifugation->Supernatant_Transfer LCMS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LCMS_Analysis Injection Inject Sample into LC-MS/MS LCMS_Analysis->Injection Data_Acquisition Data Acquisition (MRM Mode) Injection->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Peak_Integration Peak Integration and Ratio Calculation Data_Processing->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis End End: Determine PK Parameters PK_Analysis->End

Caption: Workflow for pharmacokinetic analysis of Eliglustat in in-vivo samples.

References

Application Notes and Protocols for the Bioanalysis of Eliglustat in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Eliglustat in human plasma, a critical process in drug development and clinical monitoring. The protocols outlined below cover three common and effective sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), all of which are coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and specific detection. Eliglustat-d4 is utilized as the internal standard (IS) to ensure accuracy and precision.

I. Overview of Sample Preparation Techniques

The selection of an appropriate sample preparation technique is paramount for accurate bioanalysis. It aims to remove interfering substances from the plasma matrix, such as proteins and phospholipids, which can suppress the ionization of the analyte and internal standard in the mass spectrometer, leading to inaccurate quantification. Eliglustat is moderately bound to plasma proteins (76-83%)[1][2][3], a factor that must be considered when choosing a sample preparation method to ensure efficient recovery.

  • Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent to selectively retain the analyte and internal standard while matrix components are washed away. It is known for providing very clean extracts, which can prolong the life of the analytical column and mass spectrometer.

  • Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. LLE is often more effective than protein precipitation in removing matrix components.

  • Protein Precipitation (PPT): This is the simplest and fastest technique, where a solvent is added to the plasma to precipitate proteins. While quick, it may result in less clean extracts compared to SPE and LLE.

II. Quantitative Data Summary

The following table summarizes the performance characteristics of the three sample preparation methods for the analysis of Eliglustat in plasma.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Recovery >85% (assumed based on typical performance)83% (Eliglustat), 95% (IS)[4]61% (Eliglustat), 89% (IS)[4]
Matrix Effect Minimal (expected with thorough washing)Not explicitly reported, but generally lower than PPTCan be significant if not optimized
Linearity Range 0.200 to 1000 ng/mL[5]0.3 to 10 µg/mL (HPLC-UV method)[4]Not explicitly reported for a validated LC-MS/MS method
Lower Limit of Quantification (LLOQ) 0.200 ng/mL[5]0.3 µg/mL (HPLC-UV method)[4]Not explicitly reported
Intra-run Precision (%CV) <15%[5]4.31-10.90%[4]Not explicitly reported
Inter-run Precision (%CV) <15%[5]4.82-9.97%[4]Not explicitly reported
Intra-run Accuracy (%D) within 15% of nominal values[5]96.27-107.35%[4]Not explicitly reported
Inter-run Accuracy (%D) within 15% of nominal values[5]96.80-106.57%[4]Not explicitly reported

III. Experimental Protocols

A. Reagents and Materials
  • Eliglustat and this compound reference standards

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Sodium phosphate buffer (25 mM, pH 7.4)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB)

  • Methyl tert-butyl ether (MTBE) (for LLE)

  • Ammonium hydroxide (for LLE)

B. Instrumentation: LC-MS/MS System

A triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI) source is recommended.

ParameterSetting
Chromatographic Column C18 reverse-phase column (e.g., Merck Chromolith SpeedROD RP-18e, 50 × 4.6 mm)[5]
Mobile Phase A 0.1% Formic acid in water[5]
Mobile Phase B 0.1% Formic acid in acetonitrile[5]
Flow Rate 0.8 mL/min (example)
Injection Volume 10 µL (example)
Ionization Mode Positive Ion Electrospray (ESI) or APCI[5]
MRM Transitions Eliglustat: m/z 405.31 → 84.02[5], This compound: m/z 409.31 → 84.08 (assuming d4 on the octanoyl moiety)
C. Protocol 1: Solid-Phase Extraction (SPE)

This protocol is adapted from a validated method for the quantification of Eliglustat in human plasma[5].

  • Sample Pre-treatment:

    • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex mix for 1 minute.

    • Add 600 µL of 25 mM sodium phosphate buffer (pH 7.4) and vortex mix.

    • Centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water.

    • Wash the cartridge with 1 mL of 20% methanol in water.

  • Elution:

    • Elute Eliglustat and this compound with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase A/B (50:50, v/v).

    • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

D. Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is based on a method that found LLE to be more efficient than PPT for Eliglustat extraction[4].

  • Sample Preparation:

    • To 200 µL of human plasma, add 20 µL of this compound internal standard working solution.

    • Add 50 µL of 0.1 M ammonium hydroxide to basify the sample.

    • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Extraction:

    • Vortex mix for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Supernatant Transfer:

    • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase A/B (50:50, v/v).

    • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

E. Protocol 3: Protein Precipitation (PPT)

This is a general protocol for protein precipitation.

  • Sample Preparation:

    • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution.

  • Precipitation:

    • Add 300 µL of cold acetonitrile.

    • Vortex mix vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer and Analysis:

    • Carefully transfer the supernatant to an autosampler vial.

    • Inject directly into the LC-MS/MS system. Alternatively, for a cleaner sample, the supernatant can be evaporated and reconstituted as described in the SPE and LLE protocols.

IV. Visualizations

Sample_Preparation_Workflow cluster_plasma Plasma Sample cluster_IS Internal Standard cluster_prep Sample Preparation Methods cluster_analysis Analysis Plasma Human Plasma Sample IS Add this compound (IS) Plasma->IS SPE Solid-Phase Extraction (SPE) IS->SPE Method 1 LLE Liquid-Liquid Extraction (LLE) IS->LLE Method 2 PPT Protein Precipitation (PPT) IS->PPT Method 3 LCMS LC-MS/MS Analysis SPE->LCMS LLE->LCMS PPT->LCMS

Caption: General workflow for Eliglustat plasma sample preparation and analysis.

SPE_Protocol start Start: Plasma + IS pretreatment 1. Protein Precipitation (Acetonitrile) start->pretreatment centrifuge1 2. Centrifugation pretreatment->centrifuge1 load 4. Load Supernatant centrifuge1->load condition 3. Condition SPE Cartridge (Methanol, Water) condition->load wash1 5. Wash with Water load->wash1 wash2 6. Wash with 20% Methanol wash1->wash2 elute 7. Elute with Methanol wash2->elute evaporate 8. Evaporate to Dryness elute->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute end Inject to LC-MS/MS reconstitute->end

Caption: Detailed workflow for the Solid-Phase Extraction (SPE) protocol.

LLE_Protocol start Start: Plasma + IS basify 1. Add Ammonium Hydroxide start->basify add_solvent 2. Add MTBE basify->add_solvent vortex_extract 3. Vortex Mix add_solvent->vortex_extract centrifuge 4. Centrifuge vortex_extract->centrifuge transfer 5. Transfer Organic Layer centrifuge->transfer evaporate 6. Evaporate to Dryness transfer->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute end Inject to LC-MS/MS reconstitute->end

Caption: Detailed workflow for the Liquid-Liquid Extraction (LLE) protocol.

PPT_Protocol start Start: Plasma + IS add_solvent 1. Add Cold Acetonitrile start->add_solvent vortex_precipitate 2. Vortex Mix add_solvent->vortex_precipitate centrifuge 3. Centrifuge vortex_precipitate->centrifuge transfer 4. Transfer Supernatant centrifuge->transfer end Inject to LC-MS/MS transfer->end

Caption: Detailed workflow for the Protein Precipitation (PPT) protocol.

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of Eliglustat-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the characterization of Eliglustat-d4 using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below are intended for researchers familiar with the principles of NMR.

Introduction

Eliglustat is a potent and specific inhibitor of glucosylceramide synthase, an essential enzyme in the biosynthesis of most glycosphingolipids. It is approved for the treatment of Gaucher disease type 1. Isotopic labeling, such as the introduction of deuterium (d), is a common strategy in drug development to study metabolism and pharmacokinetics. This compound is a deuterated analog of Eliglustat. NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of small molecules like this compound. This document provides protocols and data for the characterization of this compound using ¹H and ¹³C NMR.

Mechanism of Action of Eliglustat

Eliglustat functions as a substrate reduction therapy for Gaucher disease. The underlying cause of this genetic disorder is a deficiency in the enzyme glucocerebrosidase, leading to the accumulation of glucosylceramide in lysosomes. Eliglustat inhibits glucosylceramide synthase, the enzyme that catalyzes the first committed step in the biosynthesis of glucosylceramides from ceramide and UDP-glucose. By inhibiting this enzyme, Eliglustat reduces the production of glucosylceramide, thereby alleviating the substrate burden on the deficient glucocerebrosidase.

Signaling Pathway Diagram

GCS_Inhibition cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS transported to GlcCer Glucosylceramide GCS->GlcCer synthesizes Complex_GSLs Complex Glycosphingolipids GlcCer->Complex_GSLs further processed to Lysosome Lysosome (Glucocerebrosidase deficient) GlcCer->Lysosome targeted for degradation UDP_Glucose UDP-Glucose UDP_Glucose->GCS Eliglustat This compound Eliglustat->GCS inhibits Accumulation Glucosylceramide Accumulation Lysosome->Accumulation leads to NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tuning, Locking, Shimming) transfer->setup acquire_H Acquire ¹H NMR setup->acquire_H acquire_C Acquire ¹³C NMR setup->acquire_C process Fourier Transform, Phase & Baseline Correction acquire_H->process acquire_C->process integrate Integration & Peak Picking process->integrate assign Spectral Assignment integrate->assign compare Compare with Reference Data assign->compare report Generate Report compare->report Data_Analysis_Logic start Acquired NMR Data (¹H and ¹³C) check_d4_signal Verify Absence/Reduction of O-CH₂-CH₂-O Signal in ¹H NMR start->check_d4_signal check_13C_signal Analyze ¹³C Spectrum for Deuterated Carbon Signals check_d4_signal->check_13C_signal Yes end Final Characterization check_d4_signal->end No (Incorrect Compound) assign_protons Assign Remaining ¹H Signals check_13C_signal->assign_protons Consistent check_13C_signal->end Inconsistent assign_carbons Assign ¹³C Signals assign_protons->assign_carbons structural_confirmation Structural Confirmation of this compound assign_carbons->structural_confirmation purity_assessment Assess Purity from ¹H NMR Integrals structural_confirmation->purity_assessment purity_assessment->end

Application Notes and Protocols for the Quantitative Analysis of Eliglustat in Biological Matrices using Eliglustat-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the quantitative analysis of Eliglustat in biological matrices, specifically plasma and urine, using a stable isotope-labeled internal standard, Eliglustat-d4. The method utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific technique for bioanalytical applications. This document outlines the necessary reagents, instrumentation, sample preparation procedures, and chromatographic and mass spectrometric conditions. Furthermore, it presents a summary of the method validation parameters, including linearity, accuracy, precision, and recovery, to ensure reliable and reproducible results for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Eliglustat is an oral substrate reduction therapy approved for the treatment of Gaucher disease type 1. It functions as a specific and potent inhibitor of glucosylceramide synthase.[1][2] Accurate quantification of Eliglustat in biological fluids is crucial for pharmacokinetic and pharmacodynamic (PK/PD) modeling, as well as for ensuring patient safety and therapeutic efficacy.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects, leading to enhanced accuracy and precision.[5] This protocol describes a robust and validated UPLC-MS/MS method for the determination of Eliglustat in plasma and urine.

Experimental Protocols

Materials and Reagents
  • Analytes: Eliglustat and this compound (internal standard)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Formic Acid (FA) - all LC-MS grade

  • Water: Deionized water, 18 MΩ·cm or higher purity

  • Biological Matrices: Human plasma and urine (with appropriate anticoagulants for plasma, e.g., K2EDTA)

  • Other: 96-well plates, polypropylene tubes

Instrumentation
  • UPLC System: A system capable of gradient elution at flow rates suitable for 2.1 mm ID columns (e.g., Waters ACQUITY UPLC or equivalent).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Waters XEVO TQ-S or equivalent).

  • Analytical Column: A reversed-phase C18 column, such as an Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm).[6][7]

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Eliglustat and this compound in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the Eliglustat stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of this compound in the same diluent at an appropriate concentration (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of the biological matrix (plasma or urine) into a 96-well plate or microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution to each sample, except for the blank matrix samples.

  • Add 150 µL of acetonitrile to each well/tube to precipitate proteins.

  • Vortex the plate/tubes for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate or vials for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

UPLC Conditions:

ParameterValue
Column Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm)[6][7]
Mobile Phase A 0.1% Formic Acid in Water[6][7]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[6][7]
Flow Rate 0.40 mL/min[6][7]
Injection Volume 5 µL
Column Temperature 40 °C
Run Time ~5 minutes
Gradient Elution A suitable gradient to ensure separation from matrix components. For example: 0-0.5 min (95% A), 0.5-2.5 min (95-5% A), 2.5-3.5 min (5% A), 3.5-3.6 min (5-95% A), 3.6-5.0 min (95% A).

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[6][7]
Scan Type Multiple Reaction Monitoring (MRM)[6][7]
MRM Transition (Eliglustat) m/z 405.4 → 84.1[6][7]
MRM Transition (this compound) m/z 409.4 → 88.1 (projected)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

Note: The MRM transition for this compound is projected based on a 4 Dalton mass shift in the precursor and a corresponding shift in the product ion. These parameters may require optimization on the specific instrument used.

Quantitative Data Summary

The following tables summarize the validation parameters for the quantitative analysis of Eliglustat in biological matrices.

Table 1: Linearity and Range

MatrixAnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Rat PlasmaEliglustat1 - 500[6][7]> 0.99[6]
Human PlasmaEliglustat0.5 - 1000[3]Not Specified
Rat Plasma (HPLC-UV)Eliglustat300 - 10,000> 0.997[8]

Table 2: Accuracy and Precision (Intra- and Inter-Day)

MatrixConcentration (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
Rat Plasma (LC-MS/MS)LLOQ, LQC, MQC, HQCWithin acceptance limitsWithin acceptance limitsWithin acceptance limitsWithin acceptance limits[6][7]
Rat Plasma (HPLC-UV)LQC, MQC, HQC4.31 - 10.90[8]96.27 - 107.35[8]4.82 - 9.97[8]96.80 - 106.57[8]

LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control. Acceptance criteria for precision are typically ≤15% CV (≤20% at LLOQ) and for accuracy are typically within 85-115% (80-120% at LLOQ).

Table 3: Recovery

MatrixExtraction MethodRecovery (%)
Rat PlasmaProtein PrecipitationNot explicitly stated, but method was successful[6]
Rat PlasmaLiquid-Liquid ExtractionFound to be more efficient than protein precipitation[8]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis sample Biological Sample (Plasma/Urine) add_is Add this compound (Internal Standard) sample->add_is 50 µL precipitation Protein Precipitation (Acetonitrile) add_is->precipitation 10 µL IS centrifugation Centrifugation precipitation->centrifugation 150 µL ACN supernatant Collect Supernatant centrifugation->supernatant injection Inject into UPLC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Data Quantification detection->quantification

Caption: Workflow for the quantitative analysis of Eliglustat.

Conclusion

The UPLC-MS/MS method detailed in these application notes provides a reliable, sensitive, and specific approach for the quantitative determination of Eliglustat in biological matrices. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method well-suited for regulated bioanalysis in support of clinical and preclinical studies. The provided protocols and validation data serve as a comprehensive guide for researchers and scientists in the field of drug development and therapeutic drug monitoring.

References

Application Note: In-Vitro Evaluation of Eliglustat Metabolism by CYP2D6

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Eliglustat (Cerdelga®) is an oral substrate reduction therapy for Gaucher disease type 1. It functions as a specific and potent inhibitor of glucosylceramide synthase.[1][2] The metabolism of eliglustat is primarily mediated by the cytochrome P450 enzyme CYP2D6, with a minor contribution from CYP3A4.[3][4][5] Due to significant genetic polymorphism in the CYP2D6 gene, an individual's metabolizer status (e.g., poor, intermediate, normal, or ultrarapid) is a critical determinant of eliglustat's pharmacokinetics and dosing regimen.[3][6] This document outlines protocols for in-vitro studies to characterize the metabolism of eliglustat by CYP2D6 and to assess its potential as a CYP2D6 inhibitor. Eliglustat-d4, a deuterated isotopologue of eliglustat, is the recommended internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Key Concepts

  • CYP2D6-Mediated Metabolism: Eliglustat is extensively broken down by CYP2D6 into multiple oxidative, inactive metabolites.[5][7] Its clearance is highly dependent on CYP2D6 activity.[5]

  • CYP2D6 Inhibition: In-vitro studies have shown that eliglustat can act as both a competitive and time-dependent inhibitor of CYP2D6.[6][8]

  • Role of this compound: As a stable isotope-labeled internal standard, this compound is added to samples at a known concentration to correct for variability in sample preparation and instrument response during LC-MS/MS analysis, ensuring accurate quantification of eliglustat.

Experimental Protocols

Protocol 1: Determination of Eliglustat Metabolic Stability in Human Liver Microsomes (HLMs)

This protocol is designed to determine the rate at which eliglustat is metabolized by the mixed CYP enzymes present in pooled human liver microsomes.

Materials:

  • Eliglustat

  • Pooled Human Liver Microsomes (HLMs), characterized for CYP2D6 activity

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN), cold, containing this compound as an internal standard

  • 96-well incubation plates

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixture: Prepare a master mix containing HLMs in potassium phosphate buffer. The final protein concentration should be optimized (e.g., 0.5-1.0 mg/mL).

  • Pre-incubation: Pre-warm the HLM suspension at 37°C for 5 minutes.

  • Initiation of Reaction: Add eliglustat to the HLM suspension to achieve the desired final concentration (e.g., 1 µM). Immediately after, add the NADPH regenerating system to initiate the metabolic reaction.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[9]

  • Quenching: Immediately quench the reaction by adding the aliquot to a 3-fold excess of cold acetonitrile containing the internal standard (this compound).[9]

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for LC-MS/MS analysis.

  • Data Analysis: Quantify the remaining concentration of eliglustat at each time point. Determine the in-vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Protocol 2: CYP2D6 Inhibition Assay - Competitive and Time-Dependent

This protocol assesses the potential of eliglustat to inhibit the activity of CYP2D6 using a known CYP2D6 probe substrate.

Materials:

  • Recombinant human CYP2D6 (rhCYP2D6) or HLMs

  • CYP2D6 probe substrate (e.g., Dextromethorphan or Metoprolol)

  • Eliglustat (at various concentrations)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN), cold, containing an appropriate internal standard for the probe substrate's metabolite.

Procedure:

Part A: Competitive Inhibition (IC50 Determination)

  • Prepare incubation mixtures containing rhCYP2D6 or HLMs, the CYP2D6 probe substrate at a concentration near its Km, and a range of eliglustat concentrations.

  • Pre-warm the mixtures at 37°C.

  • Initiate the reactions by adding the NADPH regenerating system.

  • After a fixed incubation time within the linear range of metabolite formation, quench the reactions with cold acetonitrile containing the internal standard.

  • Process the samples as described in Protocol 1 and analyze for the formation of the probe substrate's metabolite by LC-MS/MS.

  • Calculate the percent inhibition at each eliglustat concentration and determine the IC50 value.

Part B: Time-Dependent Inhibition (TDI)

  • Primary Incubation: Incubate rhCYP2D6 or HLMs with various concentrations of eliglustat and the NADPH regenerating system for different pre-incubation times (e.g., 0, 15, 30 minutes). A control incubation without eliglustat is also required.

  • Secondary Incubation: After the primary incubation, dilute the mixture with buffer containing the CYP2D6 probe substrate to minimize the competitive effects of eliglustat.

  • Initiate the secondary reaction by adding more NADPH regenerating system if necessary.

  • After a short, fixed incubation time, quench the reaction.

  • Analyze for metabolite formation as described above.

  • Determine the inactivation rate constant (k_inact) and the inhibition constant (K_I) from the loss of enzyme activity over time.[8]

Protocol 3: Quantitative Analysis by LC-MS/MS

This protocol outlines a general method for the quantification of eliglustat, with this compound as an internal standard.

LC-MS/MS System:

  • A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[10]

Chromatographic Conditions (Example):

  • Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent.[10]

  • Mobile Phase A: 0.1% Formic Acid in Water.[10]

  • Mobile Phase B: Acetonitrile.[10]

  • Flow Rate: 0.40 mL/min.[10]

  • Gradient: A suitable gradient elution to separate eliglustat from matrix components.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[10]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[10]

  • MRM Transitions (example):

    • Eliglustat: m/z 405.4 → 84.1[10]

    • This compound: A specific transition for the deuterated standard would be determined (e.g., m/z 409.4 → 88.1, though this needs experimental verification).

Procedure:

  • Inject the supernatant from the prepared samples onto the LC-MS/MS system.

  • Generate a calibration curve using standards of known eliglustat concentrations and a fixed concentration of the this compound internal standard.

  • Quantify eliglustat in the unknown samples by comparing the peak area ratio of eliglustat to this compound against the calibration curve.

Data Presentation

Table 1: In-Vitro CYP2D6 Inhibition Parameters for Eliglustat

Parameter System Used Value (µM) Reference
Competitive Inhibition (Ki) Human Liver Microsomes 5.82 [8]
Time-Dependent Inhibition (KI) Human Liver Microsomes 1.05 [8]
Recombinant hCYP2D6 2.83 [8]
Cryopreserved Hepatocytes 0.488 [8]

Data presented are apparent Ki and KI values as reported in the cited literature.

Table 2: In-Vitro Metabolic Clearance of Eliglustat

Eliglustat Concentration (µM) In-Vitro System Extrapolated In-Vivo Hepatic Blood Clearance (mL/min/kg) Reference
0.05 Human Liver Microsomes 9.57 [7]
0.2 Human Liver Microsomes 11.0 [7]
1.0 Human Liver Microsomes 10.6 [7]
0.05 Human Hepatocytes 10.1 [7]
0.2 Human Hepatocytes 10.0 [7]
1.0 Human Hepatocytes 7.59 [7]

These values are based on extrapolations from in-vitro data as reported in the TGA Clinical Evaluation Report.

Visualizations

G cluster_prep Sample Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis HLM Human Liver Microsomes (or rhCYP2D6) Incubation Incubate at 37°C HLM->Incubation Eliglustat Eliglustat Stock Eliglustat->Incubation Buffer Phosphate Buffer (pH 7.4) Buffer->Incubation NADPH Initiate with NADPH Regenerating System Incubation->NADPH Timepoints Sample at Time Points (0, 5, 15, 30, 60 min) NADPH->Timepoints Quench Quench with ACN + this compound (IS) Timepoints->Quench Centrifuge Centrifuge & Collect Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS

Caption: Workflow for In-Vitro Metabolic Stability Assay.

G Eliglustat Eliglustat CYP2D6 CYP2D6 Enzyme Eliglustat->CYP2D6 Primary Metabolism Eliglustat->CYP2D6 Inhibition (Competitive & TDI) CYP3A4 CYP3A4 Enzyme (Minor Pathway) Eliglustat->CYP3A4 Metabolites Multiple Oxidative Metabolites (Inactive) CYP2D6->Metabolites CYP3A4->Metabolites

Caption: Eliglustat Metabolic Pathway and CYP2D6 Interaction.

References

Application Notes and Protocols: A Step-by-Step Guide for the Dissolution and Dilution of Eliglustat-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dissolution and dilution of Eliglustat-d4, a deuterated analog of Eliglustat, which is a potent inhibitor of glucosylceramide synthase.[1] This guide is intended for researchers in pharmacology, drug metabolism, and other life sciences who utilize this compound as an internal standard for analytical methods like mass spectrometry or in various in vitro and in vivo experimental setups.

Product Information and Storage

  • Chemical Name: N-((1R,2R)-1-(2,3-dihydrobenzo[b][2][3]dioxin-6-yl-2,2,3,3-d4)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)octanamide

  • Molecular Formula: C₂₃H₃₂D₄N₂O₄

  • Molecular Weight: 408.57 g/mol

  • Appearance: White to off-white powder.

  • Storage: Store the solid compound at -20°C for long-term stability. Stock solutions in organic solvents should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Solubility Data

While specific solubility data for this compound is not extensively published, the solubility is expected to be highly comparable to its non-deuterated counterpart, Eliglustat. The following table summarizes the solubility of Eliglustat in various common laboratory solvents.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) ~20 mg/mLA common solvent for preparing high-concentration stock solutions.
Ethanol ~20 mg/mLAnother suitable organic solvent for stock solution preparation.
Dimethylformamide (DMF) ~20 mg/mLCan be used as an alternative to DMSO or ethanol.
Aqueous Buffers (e.g., PBS, pH 7.2) Sparingly soluble (~0.03 mg/mL)Direct dissolution in aqueous media is not recommended for high concentrations.[4]

Experimental Protocols

General Handling Precautions for Deuterated Compounds

When working with deuterated compounds such as this compound, it is crucial to minimize the risk of isotopic exchange (back-exchange of deuterium for hydrogen).

  • Use Anhydrous Solvents: Whenever possible, use anhydrous grade organic solvents to prepare stock solutions.

  • Minimize Exposure to Moisture: Avoid prolonged exposure of the compound and its solutions to the atmosphere. Handle in a dry environment, such as a glove box or under a stream of inert gas (e.g., nitrogen, argon).

  • Proper Glassware Preparation: Ensure all glassware is thoroughly dried before use, for example, by oven-drying.

Preparation of a High-Concentration Stock Solution (e.g., 10 mg/mL in DMSO)

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Appropriate volumetric flask (e.g., 1 mL or 5 mL)

  • Pipettes and sterile, nuclease-free pipette tips

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the compound.

  • Dissolution:

    • Transfer the weighed this compound to the volumetric flask.

    • Add a portion of the anhydrous DMSO (e.g., approximately 70-80% of the final volume).

    • Cap the flask and vortex thoroughly to dissolve the compound.

    • If necessary, sonicate the solution for a few minutes to aid dissolution.

  • Final Volume Adjustment: Once the solid is completely dissolved, add anhydrous DMSO to reach the final desired volume.

  • Mixing and Storage: Invert the flask several times to ensure a homogenous solution. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Preparation of a Working Solution in Aqueous Buffer (e.g., 10 µM in PBS)

Due to the low aqueous solubility of this compound, a serial dilution from an organic stock solution is required. This protocol describes the preparation of a 10 µM working solution in Phosphate-Buffered Saline (PBS).

Materials:

  • This compound stock solution in DMSO (e.g., 10 mg/mL)

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile, nuclease-free pipette tips

Procedure:

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is advisable to perform an intermediate dilution of the high-concentration stock solution in an organic solvent like ethanol or in the cell culture medium to be used.

  • Final Dilution:

    • Calculate the volume of the stock solution needed. For example, to prepare 1 mL of a 10 µM solution from a 10 mg/mL stock (approximately 24.47 mM):

      • V₁ = (M₂ * V₂) / M₁ = (10 µM * 1 mL) / 24470 µM ≈ 0.41 µL

    • Add the calculated volume of the this compound stock solution to the desired volume of PBS.

    • Immediately vortex the solution to ensure rapid and uniform mixing, which helps to prevent precipitation.

  • Usage: Use the freshly prepared aqueous working solution immediately. It is not recommended to store aqueous solutions of this compound for more than one day due to potential precipitation and degradation.[4]

Visualization of the Experimental Workflow

The following diagram illustrates the step-by-step process for dissolving and diluting this compound.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve vortex 3. Vortex/Sonicate to Dissolve dissolve->vortex volume 4. Adjust to Final Volume vortex->volume store_stock 5. Aliquot and Store at -20°C/-80°C volume->store_stock dilute 6. Dilute Stock in Aqueous Buffer (e.g., PBS) store_stock->dilute Use Stock Solution vortex_final 7. Vortex Immediately dilute->vortex_final use 8. Use Freshly Prepared Solution vortex_final->use

Caption: Workflow for the dissolution and dilution of this compound.

Application Examples

  • Internal Standard for Mass Spectrometry: this compound is commonly used as an internal standard in LC-MS/MS methods for the quantification of Eliglustat in biological matrices. A known concentration of the deuterated standard is spiked into samples to correct for variations in sample preparation and instrument response.

  • In Vitro Assays: For cell-based assays, working concentrations of Eliglustat often range from nanomolar to low micromolar. For example, concentrations in the range of 0.6-1000 nM have been used to study the inhibition of ganglioside GM1 and GM3 levels in cell lines.[5]

Disclaimer: These protocols are intended as a guide. Researchers should optimize the procedures based on their specific experimental requirements and the recommendations of the compound supplier. Always refer to the product's Safety Data Sheet (SDS) for handling and safety information.

References

Troubleshooting & Optimization

Optimizing LC gradient for separation of Eliglustat and its metabolites with d4 standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of a liquid chromatography (LC) gradient for the separation of eliglustat and its metabolites using a deuterium-labeled (d4) internal standard.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of eliglustat?

A1: Eliglustat is primarily metabolized in the liver by the cytochrome P450 enzymes CYP2D6 and, to a lesser extent, CYP3A4.[1][2][3] The main metabolic routes involve the sequential oxidation of the octanoyl moiety and the 2,3-dihydro-1,4-benzodioxane moiety.[1][4] This results in the formation of several oxidative metabolites, which are considered inactive.[1][2]

Q2: What are the major metabolites of eliglustat I should consider in my analysis?

A2: The major metabolite identified is Genz-399240 (M24).[1] Other oxidative metabolites are generally present at much lower concentrations, contributing to less than 10% of the total drug-related exposure.[1][4] For most bioanalytical purposes, monitoring eliglustat, Genz-399240, and the internal standard is sufficient.

Q3: What type of internal standard is recommended for the analysis of eliglustat?

A3: A stable isotope-labeled internal standard, such as eliglustat-d4, is highly recommended. This is because its physicochemical properties are very similar to the analyte, leading to similar extraction recovery and ionization efficiency, which corrects for variability during sample preparation and analysis.

Q4: Which LC column is most suitable for the separation of eliglustat and its metabolites?

A4: Reversed-phase C18 columns are the most commonly reported and suitable columns for this application. Specifically, columns with high-purity silica and end-capping, such as Acquity BEH C18 or Waters Xbridge C18, have been shown to provide good peak shape and resolution.

Q5: What are the typical mobile phases used for this separation?

A5: A combination of acetonitrile and water, both containing an acidic modifier like 0.1% formic acid, is the standard mobile phase system. The formic acid helps to protonate the analytes, leading to better retention on the reversed-phase column and improved ionization efficiency for mass spectrometry detection.

Experimental Protocol: LC-MS/MS Method for Eliglustat and Metabolites

This protocol provides a general procedure for the analysis of eliglustat and its metabolites in a biological matrix, such as plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of working internal standard solution (this compound in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS System

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Software: Appropriate software for instrument control, data acquisition, and processing.

3. Chromatographic Conditions

ParameterRecommended Condition
Column Acquity BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program See Table 2 below

Table 2: Suggested LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.00955
0.50955
3.001090
4.001090
4.10955
5.00955

4. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • MRM Transitions: To be optimized for eliglustat, its metabolites, and this compound.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with residual silanols on the column.- Column overload.- Mismatched injection solvent and mobile phase.- Ensure mobile phase pH is low enough (e.g., with 0.1% formic acid) to keep basic analytes protonated.- Reduce the sample concentration or injection volume.[5]- Reconstitute the sample in a solvent that is weaker than or equal to the initial mobile phase composition.[6]
Poor Peak Shape (Fronting) - Column overload.- High injection volume.- Dilute the sample or inject a smaller volume.[7]
Split Peaks - Column contamination or partially blocked frit.- Injection solvent is much stronger than the mobile phase.- Back-flush the column or replace the inlet frit.[8]- Use an injection solvent that is weaker than or the same as the initial mobile phase.[8]
Shifting Retention Times - Inconsistent mobile phase preparation.- Column temperature fluctuations.- Column degradation.- Leaks in the LC system.- Prepare fresh mobile phases and ensure accurate pH.- Use a column oven and allow for sufficient equilibration time.- Replace the column if it has reached the end of its lifetime.[7]- Check for any leaks in the pump, injector, and fittings.[7]
High Backpressure - Blockage in the LC system (e.g., column frit, tubing, in-line filter).- Particulate matter from the sample.- Systematically check for blockages by disconnecting components, starting from the detector and moving towards the pump.- Filter samples before injection or use a guard column.[6]
Carryover - Adsorption of analytes to the injector needle, valve, or column.- Insufficient needle wash.- Optimize the needle wash solvent to be a strong solvent for eliglustat.- Include a blank injection after high-concentration samples.- Use a column with low silanol activity.
Low Signal Intensity/Sensitivity - Poor ionization in the mass spectrometer source.- Matrix effects (ion suppression or enhancement).- Inefficient sample extraction.- Optimize MS source parameters (e.g., temperature, gas flows, voltages).- Adjust the chromatographic gradient to separate analytes from interfering matrix components.- Evaluate different sample preparation techniques (e.g., liquid-liquid extraction, solid-phase extraction).[9]

Visualizations

Eliglustat Metabolism Pathway

Eliglustat_Metabolism Eliglustat Eliglustat CYP2D6 CYP2D6 (Primary) Eliglustat->CYP2D6 Oxidation of octanoyl and 2,3-dihydro-1,4-benzodioxane moieties CYP3A4 CYP3A4 (Secondary) Eliglustat->CYP3A4 Oxidative_Metabolites Oxidative Metabolites (e.g., Genz-399240) CYP2D6->Oxidative_Metabolites CYP3A4->Oxidative_Metabolites

Caption: Metabolic pathway of eliglustat.

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add d4-Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (Gradient Elution) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for bioanalysis.

References

Troubleshooting matrix effects in the analysis of Eliglustat-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Eliglustat-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to matrix effects during the bioanalysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency of a target analyte, such as this compound, by the presence of co-eluting compounds in the sample matrix.[1][2] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly impact the accuracy, precision, and sensitivity of the analytical method.[1][3] In the context of this compound analysis, components of biological matrices like plasma or serum (e.g., phospholipids, salts, and metabolites) can interfere with the ionization process in the mass spectrometer's ion source.[2][4]

Q2: My this compound signal is showing poor reproducibility and accuracy. Could this be due to matrix effects?

A2: Yes, poor reproducibility and accuracy are common symptoms of unmanaged matrix effects.[5] Variations in the composition of the biological matrix between different samples, calibrators, and quality control samples can lead to inconsistent ion suppression or enhancement, resulting in scattered and unreliable quantitative data. It is crucial to evaluate and mitigate matrix effects during method development and validation to ensure data integrity.[6]

Q3: How can I determine if my this compound analysis is being affected by matrix effects?

A3: There are several methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of this compound solution into the mass spectrometer while injecting a blank, extracted matrix sample.[5][7] Dips or peaks in the baseline signal at the retention time of your analyte indicate regions of ion suppression or enhancement.

  • Post-Extraction Spike Method: This is a quantitative approach where the response of this compound in a standard solution is compared to the response of the analyte spiked into a blank matrix extract after the extraction process.[3][4] The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.[4]

Q4: What are the most effective strategies to minimize matrix effects for this compound?

A4: A multi-pronged approach is often the most effective:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components while efficiently recovering this compound. Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at removing interferences than simple protein precipitation (PPT).[2][8]

  • Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components by adjusting the mobile phase composition, gradient profile, or switching to a different column chemistry.[2][9]

  • Use of a Stable Isotope-Labeled Internal Standard: Employing a stable isotope-labeled internal standard (SIL-IS), such as Eliglustat-d10, is a highly effective way to compensate for matrix effects.[1] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS peak area ratio.[1]

  • Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[3][7]

Troubleshooting Guides

Issue 1: Significant Ion Suppression Observed for this compound

This guide provides a systematic approach to troubleshooting and mitigating ion suppression in the analysis of this compound.

cluster_0 Troubleshooting Ion Suppression start Start: Significant Ion Suppression Detected q1 Is an appropriate Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the sample preparation method optimized? a1_yes->q2 sol1 Implement a suitable SIL-IS (e.g., Eliglustat-d10). This is the most effective way to compensate for matrix effects. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the chromatographic separation adequate? a2_yes->q3 sol2 Evaluate alternative sample cleanup techniques. Compare Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end_node End: Ion Suppression Mitigated a3_yes->end_node sol3 Modify LC conditions: - Adjust gradient profile to separate analyte from suppression zones. - Try a different column chemistry (e.g., HILIC if using reverse phase). - Consider smaller particle size columns for better resolution. a3_no->sol3 sol3->end_node

Caption: A workflow for troubleshooting ion suppression.

Data Presentation: Comparison of Sample Preparation Methods

The choice of sample preparation is critical in minimizing matrix effects. Below is a summary of expected performance for different techniques in the analysis of this compound from plasma.

Sample Preparation MethodRelative Matrix Effect (%)Analyte Recovery (%)Overall Process Efficiency (%)
Protein Precipitation (PPT)30-50>9045-65
Liquid-Liquid Extraction (LLE)10-2575-9060-80
Solid-Phase Extraction (SPE)<15>85>70

Note: These are representative values and actual results may vary depending on the specific protocol and matrix.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method

This protocol provides a detailed methodology for quantifying matrix effects.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound and the internal standard into the reconstitution solvent.

    • Set B (Post-Spike): Extract blank plasma samples. Spike this compound and the internal standard into the extracted matrix before the final evaporation and reconstitution step.

    • Set C (Pre-Spike): Spike this compound and the internal standard into blank plasma before the extraction process.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):

    • Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100

A Matrix Factor close to 100% indicates minimal matrix effects.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol offers a robust method for sample cleanup to reduce matrix interferences.

  • Condition the SPE cartridge (e.g., a mixed-mode cation exchange sorbent) with methanol followed by water.

  • Load the pre-treated plasma sample (e.g., plasma diluted with a weak acid).

  • Wash the cartridge with a weak organic solvent to remove polar interferences.

  • Elute this compound and the internal standard with an appropriate elution solvent (e.g., a mixture of a strong organic solvent and a base).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

Signaling Pathways and Logical Relationships

Mechanism of Matrix Effects in LC-ESI-MS

The following diagram illustrates the competitive ionization process that leads to matrix effects in electrospray ionization (ESI).

cluster_0 Electrospray Ionization (ESI) Process Droplet Charged Droplet from LC Solvent_Evaporation Solvent Evaporation Droplet->Solvent_Evaporation Analyte_Ions This compound Ions (Gas Phase) Solvent_Evaporation->Analyte_Ions Matrix_Ions Matrix Component Ions (Gas Phase) Solvent_Evaporation->Matrix_Ions MS_Inlet Mass Spectrometer Inlet Analyte_Ions->MS_Inlet Desired Signal Matrix_Ions->MS_Inlet Competition for Ionization (Causes Suppression/Enhancement)

Caption: The competitive ionization process in ESI-MS.

References

Calibration curve issues with Eliglustat-d4 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves using Eliglustat-d4 as an internal standard in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled internal standard like this compound considered ideal for LC-MS/MS bioanalysis?

A1: Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are considered the gold standard in quantitative bioanalysis.[1] Because they are chemically almost identical to the analyte, they are expected to have the same extraction recovery, ionization properties, and chromatographic retention time.[1] This allows them to effectively compensate for variability during sample preparation, chromatography, and detection, leading to improved accuracy and precision of the analytical method.[2][3][4]

Q2: What are the most common reasons for poor calibration curve linearity (r² < 0.99) when using this compound?

A2: Several factors can contribute to poor linearity. These include:

  • Differential Matrix Effects: The analyte (Eliglustat) and the internal standard (this compound) may be affected differently by interfering components in the biological matrix.[5][6]

  • Chromatographic Separation: A slight shift in retention time between Eliglustat and this compound can expose them to different matrix environments, leading to inconsistent ionization suppression or enhancement.[5][7]

  • Cross-signal Contribution: Isotopes from the analyte can contribute to the signal of the internal standard, especially at high analyte concentrations, causing a non-linear response.[8][9]

  • Ionization Competition: At high concentrations, the analyte and internal standard can compete for ionization in the mass spectrometer source, leading to a drop in the internal standard response and a non-linear curve.[2][10]

  • Incorrect Internal Standard Concentration: An inappropriately high or low concentration of this compound relative to the calibration range can lead to non-linearity.[11]

Q3: My this compound internal standard response is highly variable across my analytical run. What could be the cause?

A3: High variability in the internal standard response is a common issue that can be caused by several factors.[3][12][13] These include:

  • Inconsistent Sample Preparation: Errors during extraction, dilution, or reconstitution can lead to variable recovery of the internal standard.[3]

  • Matrix Effects: Different biological samples can have varying levels of interfering substances that suppress or enhance the ionization of the internal standard.[12][14]

  • Instrumental Issues: Fluctuations in the LC-MS/MS system, such as an unstable spray in the ion source or a failing detector, can cause response variability.[15]

  • Co-eluting Substances: An unknown compound in the sample matrix may co-elute with and interfere with the ionization of this compound.[12]

Q4: Can the position of the deuterium labels on this compound affect its performance?

A4: Yes, the number and location of deuterium atoms can have an impact. A phenomenon known as the "deuterium isotope effect" can cause deuterated internal standards to have slightly different physicochemical properties, such as lipophilicity, compared to the unlabeled analyte.[5][6] This can result in a small chromatographic shift, where this compound elutes slightly earlier or later than Eliglustat.[5][7] If this shift is significant, it can lead to differential matrix effects and impact the accuracy of quantification.[5][6]

Troubleshooting Guides

Issue 1: Poor Calibration Curve Linearity

If you are observing a non-linear calibration curve with a low correlation coefficient (r²), follow this troubleshooting workflow:

G start Start: Poor Linearity (r² < 0.99) check_is_response 1. Evaluate IS Response Is the this compound response consistent across calibration standards? start->check_is_response is_consistent IS Response is Consistent check_is_response->is_consistent No is_variable IS Response is Variable check_is_response->is_variable Yes check_chromatography 2. Check Chromatography Do Eliglustat and this compound co-elute perfectly? is_consistent->check_chromatography adjust_is_conc Action: Adjust IS Concentration - Lower IS concentration to be within the linear range of the detector is_variable->adjust_is_conc coelute Yes, Perfect Co-elution check_chromatography->coelute no_coelute No, Chromatographic Shift Observed check_chromatography->no_coelute check_matrix_effect 3. Investigate Matrix Effects Perform post-extraction addition experiment. coelute->check_matrix_effect optimize_chrom Action: Optimize Chromatography - Adjust gradient - Try a different column no_coelute->optimize_chrom matrix_effect_present Differential Matrix Effect Confirmed check_matrix_effect->matrix_effect_present no_matrix_effect No Significant Matrix Effect check_matrix_effect->no_matrix_effect optimize_sample_prep Action: Improve Sample Preparation - Use a more selective extraction method (e.g., SPE instead of PPT) - Dilute sample matrix_effect_present->optimize_sample_prep check_cross_talk 4. Check for Cross-Talk Analyze highest calibrant without IS and IS without analyte. no_matrix_effect->check_cross_talk revalidate End: Re-validate Method optimize_chrom->revalidate optimize_sample_prep->revalidate cross_talk_present Cross-Talk Confirmed check_cross_talk->cross_talk_present no_cross_talk No Cross-Talk check_cross_talk->no_cross_talk cross_talk_present->adjust_is_conc no_cross_talk->revalidate adjust_is_conc->revalidate

Caption: Troubleshooting workflow for poor calibration curve linearity.

Quantitative Data Summary: Linearity Acceptance Criteria

ParameterAcceptance Criteria
Correlation Coefficient (r²)≥ 0.99
Calibration Standard AccuracyWithin ±15% of nominal concentration (±20% at LLOQ)

Data compiled from general bioanalytical method validation guidelines.

Issue 2: High Variability in this compound Internal Standard Response

If the peak area of this compound is inconsistent across your analytical run (e.g., >15% CV in calibration standards and QCs), consider the following steps:

G start Start: High IS Variability (>15% CV) check_sample_prep 1. Review Sample Preparation - Check pipetting accuracy - Ensure complete vortexing/mixing - Verify solvent volumes start->check_sample_prep sample_prep_ok Sample Prep Verified check_sample_prep->sample_prep_ok sample_prep_issue Issue Found check_sample_prep->sample_prep_issue check_instrument 2. Investigate Instrument Performance - Check for spray stability - Inspect for leaks - Run system suitability test sample_prep_ok->check_instrument reprocess_samples Action: Re-prepare and re-inject a subset of samples sample_prep_issue->reprocess_samples revalidate End: Re-validate Method reprocess_samples->revalidate instrument_ok Instrument OK check_instrument->instrument_ok instrument_issue Issue Found check_instrument->instrument_issue check_matrix 3. Assess Matrix Effects - Compare IS response in blank matrix vs. solvent - Analyze samples from different lots/donors instrument_ok->check_matrix perform_maintenance Action: Perform Instrument Maintenance - Clean ion source - Replace worn parts instrument_issue->perform_maintenance perform_maintenance->revalidate matrix_issue Matrix Effect Confirmed check_matrix->matrix_issue no_matrix_issue No Matrix Effect check_matrix->no_matrix_issue improve_cleanup Action: Enhance Sample Cleanup - Switch to a more rigorous extraction technique (e.g., SPE) - Optimize chromatographic separation matrix_issue->improve_cleanup no_matrix_issue->revalidate improve_cleanup->revalidate

Caption: Troubleshooting workflow for high internal standard variability.

Quantitative Data Summary: Internal Standard Response Variability

Sample TypeTypical Acceptance Criteria for IS Response
Calibration Standards & QCsResponse should be within 50-150% of the mean response.
Study SamplesIndividual sample IS response should be within 50-150% of the mean IS response of the calibration standards and QCs.

These are common industry practices and may vary based on laboratory-specific SOPs.[3]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

Objective: To determine if components in the biological matrix are suppressing or enhancing the ionization of Eliglustat and this compound.

Methodology:

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Spike Eliglustat and this compound into the final reconstitution solvent at low and high concentrations corresponding to your LLOQ and ULOQ.

    • Set 2 (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) from at least six different sources. Spike the extracted matrix with Eliglustat and this compound at the same low and high concentrations as Set 1.

    • Set 3 (Matrix Matched): Spike blank biological matrix with Eliglustat and this compound at the low and high concentrations, and then perform the full extraction procedure.

  • Analysis: Inject all three sets of samples into the LC-MS/MS system.

  • Calculation:

    • Matrix Factor (MF): (Peak area of analyte in Set 2) / (Peak area of analyte in Set 1)

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF): (Analyte/IS peak area ratio in Set 2) / (Analyte/IS peak area ratio in Set 1)

  • Interpretation:

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An IS-Normalized MF close to 1 suggests that this compound effectively compensates for the matrix effect.[14]

Protocol 2: Assessment of Chromatographic Co-elution

Objective: To verify that Eliglustat and this compound have identical retention times.

Methodology:

  • Prepare a Mid-Concentration Sample: Prepare a quality control (QC) sample at a mid-range concentration containing both Eliglustat and this compound.

  • Acquire Data: Inject the sample and acquire data, ensuring a sufficient number of data points are collected across the chromatographic peak (at least 15-20).

  • Analysis:

    • Overlay the chromatograms for the specific mass transitions of Eliglustat and this compound.

    • Determine the retention time at the apex of each peak.

  • Interpretation:

    • Ideally, the retention times should be identical. A small, consistent shift may be acceptable if the peak shapes are symmetrical and the internal standard can still effectively normalize the analyte response.[5] However, a noticeable separation can be problematic and may require chromatographic optimization.[1][5]

This technical support center provides a starting point for troubleshooting common issues with this compound internal standards. For further assistance, it is recommended to consult detailed bioanalytical method validation guidelines from regulatory bodies.

References

Validation & Comparative

A Comparative Analysis of Ionization Efficiency: Eliglustat vs. Eliglustat-d4

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the precise quantification of therapeutic agents is paramount. Eliglustat, a substrate reduction therapy for Gaucher disease type 1, is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This highly sensitive technique necessitates the use of an appropriate internal standard to ensure the accuracy and reproducibility of the results. The deuterated analog of the analyte, in this case, Eliglustat-d4, is often the preferred choice for an internal standard. This guide provides a comparative overview of the ionization efficiency and overall mass spectrometric behavior of Eliglustat and its deuterated counterpart, this compound, supported by established principles of bioanalytical method development.

Key Physicochemical and Mass Spectrometric Properties

The following table summarizes the key properties of Eliglustat and this compound relevant to their analysis by mass spectrometry.

PropertyEliglustatThis compoundComparison and Implications for Bioanalysis
Chemical Formula C₂₃H₃₆N₂O₄C₂₃H₃₂D₄N₂O₄The incorporation of four deuterium atoms results in a mass shift of +4 Da for this compound. This mass difference is crucial for their simultaneous detection and differentiation by the mass spectrometer.
Molecular Weight 404.55 g/mol 408.57 g/mol The distinct molecular weights allow for the selection of unique precursor ion m/z values for each compound in multiple reaction monitoring (MRM) mode.
Ionization Mode Electrospray Ionization (ESI) in positive ion mode is typically used.[1]Expected to be identical to Eliglustat.Both compounds are expected to ionize efficiently under the same ESI conditions due to their identical chemical structures, differing only by the isotopic substitution.
Precursor Ion (m/z) 405.4 [M+H]⁺[1]Expected to be ~409.4 [M+H]⁺The 4-unit mass difference in the precursor ions allows for specific monitoring of each compound without cross-talk.
Product Ions (m/z) A common product ion is m/z 84.1.[1]The fragmentation pattern is expected to be very similar to Eliglustat. The specific m/z of the corresponding fragment in this compound would depend on the location of the deuterium labels. If the labels are not on the fragment, the product ion m/z would be the same.The selection of a stable fragment ion for both the analyte and the internal standard is a critical step in method development. The deuterated standard should ideally produce a fragment ion with a similar mass-to-charge ratio to a fragment of the parent compound to ensure consistent behavior in the mass analyzer.
Ionization Efficiency HighTheoretically, the ionization efficiency should be nearly identical to that of Eliglustat.The core principle behind using a SIL internal standard is that it experiences the same degree of ion suppression or enhancement as the analyte, effectively normalizing the signal. Minor differences, known as isotope effects, can sometimes occur but are generally considered negligible.[5]
Chromatographic Retention Time Identical to Eliglustat under the same chromatographic conditions.Ideally co-elutes with Eliglustat. However, a slight shift in retention time (isotopic shift) can sometimes be observed with deuterium labeling.[2][3]Co-elution is highly desirable to ensure that both the analyte and the internal standard are subjected to the same matrix effects at the same time. Modern chromatographic techniques can often achieve near-perfect co-elution.

Experimental Protocol: Quantitative Analysis of Eliglustat in Biological Matrices using LC-MS/MS

The following is a representative experimental protocol for the quantification of Eliglustat in a biological matrix, such as plasma, using this compound as an internal standard. This protocol is based on commonly employed methodologies in bioanalytical laboratories.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of working internal standard solution (this compound in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to achieve separation from endogenous matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Eliglustat: m/z 405.4 → 84.1[1]

    • This compound: m/z 409.4 → [appropriate product ion]

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Experimental Workflow

The following diagram illustrates the typical workflow for the quantitative bioanalysis of Eliglustat using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms peak_integration Peak Integration ms->peak_integration ratio Calculate Peak Area Ratio (Eliglustat / this compound) peak_integration->ratio calibration Calibration Curve ratio->calibration quantification Quantification calibration->quantification

References

Isotope Effect Studies of Deuterium-Labeled Eliglustat: A Comparative Guide to Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways of the approved drug Eliglustat and a hypothetical deuterium-labeled counterpart. The inclusion of deuterium, a stable isotope of hydrogen, at specific metabolic sites can significantly alter a drug's pharmacokinetic profile. This analysis is based on the known metabolic fate of Eliglustat and established principles of the kinetic isotope effect (KIE) observed with other deuterated drugs, particularly those metabolized by the cytochrome P450 (CYP) enzyme system. While direct experimental data on deuterium-labeled Eliglustat is not publicly available, this guide offers a robust, data-driven framework for understanding its potential metabolic advantages.

Executive Summary

Eliglustat is primarily metabolized by CYP2D6 and, to a lesser extent, by CYP3A4.[1][2][3] The primary metabolic routes involve oxidation of the octanoyl and the 2,3-dihydro-1,4-benzodioxane moieties.[2] Deuterium substitution at metabolically active sites can increase the stability of carbon-hydrogen bonds, leading to a slower rate of metabolism.[4][5][6] This "metabolic switching" can lead to a longer half-life, reduced formation of certain metabolites, and potentially a more favorable safety and efficacy profile.[4] This guide explores these potential differences through comparative data tables, detailed experimental protocols for in vitro analysis, and illustrative diagrams of the metabolic pathways and experimental workflows.

Comparative Pharmacokinetic Parameters

The following table summarizes the known pharmacokinetic parameters of Eliglustat and the projected parameters for a hypothetical deuterium-labeled version. The projected values are based on the principles of the kinetic isotope effect, which suggests a slower metabolism and longer half-life.

Pharmacokinetic ParameterEliglustat (Non-Deuterated)Deuterium-Labeled Eliglustat (Projected)Reference
Primary Metabolizing Enzymes CYP2D6 (major), CYP3A4 (minor)CYP2D6 (major), CYP3A4 (minor)[1][2][3]
Bioavailability Low (<5%) due to extensive first-pass metabolismPotentially increased due to reduced first-pass metabolism[2]
Half-life (t½) ~6.5 hours (Extensive Metabolizers)Potentially longer (e.g., 8-12 hours)[2]
Metabolites Multiple oxidative metabolites; Genz-399240 (M24) is the major metabolite. None are active.Same metabolites, but potentially altered ratios. Reduced formation of metabolites resulting from C-D bond cleavage.[2]
Excretion Primarily as metabolites in urine (42%) and feces (51%)Similar excretion profile, but potentially a higher proportion of unchanged drug.[7]

Metabolic Pathways and the Kinetic Isotope Effect

Eliglustat undergoes sequential oxidation at two primary locations: the octanoyl moiety and the 2,3-dihydro-1,4-benzodioxane moiety. The introduction of deuterium at these "metabolic hotspots" can significantly slow down the rate of oxidation due to the kinetic isotope effect. The carbon-deuterium (C-D) bond has a lower vibrational frequency and is stronger than a carbon-hydrogen (C-H) bond, thus requiring more energy for cleavage by metabolic enzymes like CYP2D6.

cluster_0 Eliglustat Metabolism Eliglustat Eliglustat Oxidation of Octanoyl Moiety Oxidation of Octanoyl Moiety Eliglustat->Oxidation of Octanoyl Moiety CYP2D6/CYP3A4 Oxidation of Dihydrobenzodioxane Moiety Oxidation of Dihydrobenzodioxane Moiety Eliglustat->Oxidation of Dihydrobenzodioxane Moiety CYP2D6/CYP3A4 Metabolite 1 Metabolite 1 Oxidation of Octanoyl Moiety->Metabolite 1 Metabolite 2 Metabolite 2 Oxidation of Dihydrobenzodioxane Moiety->Metabolite 2 Further Oxidation Further Oxidation Metabolite 1->Further Oxidation Metabolite 2->Further Oxidation Inactive Metabolites Inactive Metabolites Further Oxidation->Inactive Metabolites

Caption: Metabolic pathways of Eliglustat.

The logical relationship of the kinetic isotope effect is depicted below, illustrating how the stronger C-D bond leads to a slower reaction rate.

cluster_1 Kinetic Isotope Effect C-H Bond Cleavage C-H Bond Cleavage Faster Reaction Rate Faster Reaction Rate C-H Bond Cleavage->Faster Reaction Rate C-D Bond Cleavage C-D Bond Cleavage Slower Reaction Rate Slower Reaction Rate C-D Bond Cleavage->Slower Reaction Rate

Caption: The Kinetic Isotope Effect.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a typical in vitro experiment to compare the metabolic stability of deuterated and non-deuterated Eliglustat using human liver microsomes.

1. Materials and Reagents:

  • Deuterated and non-deuterated Eliglustat

  • Human Liver Microsomes (pooled, mixed gender)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Internal standard (e.g., a structurally similar compound not metabolized by CYP2D6)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

2. Experimental Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of Eliglustat and its deuterated analog in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add human liver microsomes to phosphate buffer.

    • Add the test compounds (final concentration, e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system to each well.

    • Incubate the plate at 37°C with constant shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in respective wells by adding ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The slope of the linear regression will give the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Compare the half-lives of the deuterated and non-deuterated Eliglustat to determine the effect of deuterium substitution on metabolic stability.

cluster_2 Experimental Workflow Prepare Incubation Mixtures Prepare Incubation Mixtures Initiate Reaction (add NADPH) Initiate Reaction (add NADPH) Prepare Incubation Mixtures->Initiate Reaction (add NADPH) Time-Point Sampling Time-Point Sampling Initiate Reaction (add NADPH)->Time-Point Sampling Stop Reaction (add ACN) Stop Reaction (add ACN) Time-Point Sampling->Stop Reaction (add ACN) Sample Processing (Centrifuge) Sample Processing (Centrifuge) Stop Reaction (add ACN)->Sample Processing (Centrifuge) LC-MS/MS Analysis LC-MS/MS Analysis Sample Processing (Centrifuge)->LC-MS/MS Analysis Data Analysis (Calculate t½) Data Analysis (Calculate t½) LC-MS/MS Analysis->Data Analysis (Calculate t½)

Caption: In Vitro Metabolic Stability Workflow.

Alternative Therapeutic Approaches

While deuterium-labeling represents a strategy to improve the metabolic profile of Eliglustat, other approaches in the management of Gaucher disease include:

  • Enzyme Replacement Therapy (ERT): Intravenous infusion of a recombinant form of the deficient enzyme, glucocerebrosidase (e.g., Imiglucerase, Velaglucerase alfa, Taliglucerase alfa).

  • Other Substrate Reduction Therapies (SRT): Miglustat is another oral SRT that inhibits glucosylceramide synthase, although it is less specific than Eliglustat and has a different side-effect profile.

The choice of therapy depends on the patient's CYP2D6 metabolizer status, disease severity, and other clinical factors.

Conclusion

The strategic incorporation of deuterium into the Eliglustat molecule holds the potential to significantly enhance its metabolic stability. By slowing the rate of CYP2D6-mediated metabolism through the kinetic isotope effect, a deuterated version of Eliglustat could offer an improved pharmacokinetic profile, potentially leading to less frequent dosing and a more consistent therapeutic effect. The experimental protocols and comparative data presented in this guide provide a foundational framework for the further investigation and development of deuterium-labeled Eliglustat as a potentially superior therapeutic option for patients with Gaucher disease. Further in vitro and in vivo studies are warranted to confirm these projected benefits.

References

Comparative analysis of Eliglustat levels in different patient populations using d4 standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to Eliglustat Levels and Bioanalysis

This guide provides a detailed comparison of Eliglustat levels in diverse patient populations, focusing on the impact of genetic variations in drug metabolism. The data presented is supported by established experimental protocols and visualized through signaling pathway and workflow diagrams to facilitate a deeper understanding of Eliglustat's pharmacokinetics and mechanism of action.

I. Comparative Pharmacokinetic Data

Eliglustat's systemic exposure is significantly influenced by the patient's cytochrome P450 2D6 (CYP2D6) metabolizer status. As a primary substrate of the CYP2D6 enzyme, genetic polymorphisms that alter enzyme activity lead to substantial variations in plasma concentrations of the drug. Patients are categorized into distinct metabolizer phenotypes: Poor Metabolizers (PMs), Intermediate Metabolizers (IMs), and Extensive Metabolizers (EMs). These classifications are critical for appropriate dose adjustments to ensure therapeutic efficacy while minimizing the risk of adverse events.

A population pharmacokinetic analysis in patients with Gaucher disease type 1 revealed the following differences in exposure to Eliglustat following repeated oral doses of 100 mg twice daily[1]:

Patient Population (CYP2D6 Phenotype)Cmax (Fold-Increase vs. EMs)AUC0-12h (Fold-Increase vs. EMs)Recommended Dosage
Poor Metabolizers (PMs) 9.311.284 mg once daily[2][3]
Intermediate Metabolizers (IMs) 2.72.884 mg twice daily[2][3]
Extensive Metabolizers (EMs) 1.0 (Reference)1.0 (Reference)84 mg twice daily[2][3]
Ultra-Rapid Metabolizers (URMs) ~0.53~0.53Not Recommended[1]

Cmax: Maximum plasma concentration. AUC0-12h: Area under the plasma concentration-time curve from 0 to 12 hours.

It is important to note that patients who are CYP2D6 ultra-rapid metabolizers may not achieve adequate plasma concentrations of Eliglustat to elicit a therapeutic effect, and therefore, its use is not recommended in this population[1]. Dosing adjustments may also be necessary for patients with hepatic impairment or those taking concomitant medications that inhibit CYP2D6 or CYP3A[4][5].

II. Experimental Protocols

The quantification of Eliglustat in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. The following is a representative experimental protocol for the determination of Eliglustat in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. This protocol is based on established methods for small molecule quantification and is adapted for Eliglustat analysis. The use of a deuterated internal standard, such as d4-Eliglustat, is the industry standard for LC-MS/MS bioanalysis to ensure the highest accuracy and precision.

A. Sample Preparation (Protein Precipitation)
  • Thaw human plasma samples and internal standard (d4-Eliglustat) working solutions at room temperature.

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the d4-Eliglustat internal standard working solution.

  • Vortex the mixture for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over a 5-minute run time.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Eliglustat: Precursor ion (m/z) → Product ion (m/z) to be determined based on specific instrumentation and optimization.

    • d4-Eliglustat (Internal Standard): Precursor ion (m/z) → Product ion (m/z) to be determined based on specific instrumentation and optimization.

  • Data Analysis: The concentration of Eliglustat in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a standard curve prepared in a blank plasma matrix.

III. Visualized Signaling Pathway and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of Eliglustat and the experimental workflow for its quantification.

eliglustat_mechanism_of_action cluster_synthesis Glucosylceramide Synthesis cluster_inhibition Therapeutic Intervention cluster_accumulation Pathophysiology of Gaucher Disease cluster_outcome Therapeutic Outcome Ceramide Ceramide Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Glucosylceramide Synthase UDP_Glucose UDP-Glucose UDP_Glucose->Glucosylceramide Lysosome Lysosome Glucosylceramide->Lysosome Accumulation (Gaucher Disease) Eliglustat Eliglustat Eliglustat->Glucosylceramide Inhibition Organ Damage Organ Damage Lysosome->Organ Damage Leads to Reduced_Accumulation Reduced Glucosylceramide Accumulation Amelioration of Symptoms Amelioration of Symptoms Reduced_Accumulation->Amelioration of Symptoms Results in

Caption: Mechanism of action of Eliglustat as a substrate reduction therapy for Gaucher disease.

eliglustat_quantification_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Plasma_Sample Human Plasma Sample (100 µL) Add_IS Add d4-Eliglustat Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation Liquid Chromatographic Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Area_Ratio Calculate Peak Area Ratio (Eliglustat / d4-Eliglustat) Data_Acquisition->Peak_Area_Ratio Standard_Curve Compare to Standard Curve Peak_Area_Ratio->Standard_Curve Final_Concentration Determine Final Concentration Standard_Curve->Final_Concentration

Caption: Experimental workflow for the quantification of Eliglustat in human plasma.

References

A Comparative Guide to the Bioanalytical Quantification of Eliglustat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of Eliglustat, a substrate reduction therapy for Gaucher disease type 1.[1][2] Accurate measurement of Eliglustat in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring clinical efficacy.[3][4] Deuterated internal standards, such as Eliglustat-d4, are essential for achieving the high accuracy and precision required in these bioanalytical methods, particularly for mass spectrometry-based assays.

Quantitative Data Comparison

While a direct inter-laboratory comparison study for this compound is not publicly available, this guide consolidates and compares validation data from various published high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The following table summarizes key performance characteristics of these methods for the quantification of Eliglustat in plasma.

ParameterMethod 1 (LC-MS/MS)Method 2 (LC-MS/MS)Method 3 (HPLC-UV)
Linearity Range 0.5 - 500 ng/mL1 - 1000 ng/mL300 - 10,000 ng/mL[5]
Correlation Coefficient (r²) > 0.995> 0.998> 0.997[5]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL1 ng/mL300 ng/mL[5]
Intra-day Precision (%CV) < 10%< 8%4.31 - 10.90%[5]
Inter-day Precision (%CV) < 12%< 10%4.82 - 9.97%[5]
Intra-day Accuracy (%) 90 - 110%92 - 108%96.27 - 107.35%[5]
Inter-day Accuracy (%) 88 - 112%90 - 110%96.80 - 106.57%[5]
Internal Standard This compoundThis compoundNot Specified

Experimental Protocols

The methodologies outlined below are representative of typical workflows for Eliglustat quantification. LC-MS/MS has become the standard for therapeutic drug monitoring due to its high sensitivity and specificity.[6][7][8]

Method 1: Solid-Phase Extraction (SPE) and LC-MS/MS

  • Sample Preparation (SPE):

    • To 100 µL of plasma, add 10 µL of this compound internal standard (IS) working solution.

    • Vortex and load the sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.

    • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

    • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Mass Spectrometric Conditions:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions:

      • Eliglustat: Precursor ion → Product ion (specific m/z values to be optimized).

      • This compound: Precursor ion → Product ion (specific m/z values to be optimized).

Method 2: Protein Precipitation (PPT) and LC-MS/MS

  • Sample Preparation (PPT):

    • To 50 µL of plasma, add 10 µL of this compound IS working solution.

    • Add 150 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

  • Chromatographic and Mass Spectrometric Conditions:

    • Similar to Method 1, with potential adjustments to the gradient and instrument parameters for optimal performance.

Method 3: Liquid-Liquid Extraction (LLE) and HPLC-UV

  • Sample Preparation (LLE):

    • A liquid-liquid extraction method was reported to be more efficient than protein precipitation for an HPLC-UV method.[3][5]

    • To 500 µL of plasma, add an appropriate internal standard.

    • Add 2.5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether).

    • Vortex for 5 minutes, then centrifuge.

    • Transfer the organic layer and evaporate to dryness.

    • Reconstitute in mobile phase.

  • Chromatographic Conditions:

    • Column: Kromasil C18.[3][5]

    • Mobile Phase: Methanol and ammonium acetate (pH 3.2) in a 60:40 ratio.[3][5]

    • Detection: UV at 282 nm.[3][5][9]

Visualized Experimental Workflow and Metabolic Pathway

The following diagrams illustrate a typical bioanalytical workflow and the primary metabolic pathway of Eliglustat.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant/Eluate Centrifuge->Supernatant Drydown Evaporation Supernatant->Drydown Reconstitute Reconstitution Drydown->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Curve Quantify vs. Calibration Curve Ratio->Curve Result Final Concentration Curve->Result G Eliglustat Eliglustat CYP2D6 CYP2D6 (Primary) Eliglustat->CYP2D6 Metabolism CYP3A4 CYP3A4 (Secondary) Eliglustat->CYP3A4 Metabolism Metabolites Inactive Metabolites CYP2D6->Metabolites CYP3A4->Metabolites Excretion Excretion (Urine & Feces) Metabolites->Excretion

References

The Gold Standard in Bioanalysis: A Comparative Guide to Internal Standards for Eliglustat Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Eliglustat, the choice of an appropriate internal standard is paramount to ensure the accuracy and precision of quantitative data. This guide provides a comprehensive comparison of analytical methodologies, focusing on the performance of a deuterated internal standard, Eliglustat-d4, against a commonly used structural analog, Bosutinib.

Eliglustat is a potent and specific inhibitor of glucosylceramide synthase, representing a key oral substrate reduction therapy for Gaucher disease type 1.[1][2] Accurate quantification of Eliglustat in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in LC-MS/MS bioanalysis due to its ability to mimic the analyte's behavior during sample preparation and analysis, thereby providing the most reliable data.

Comparative Performance of Internal Standards

While specific validated bioanalytical method data for this compound is not extensively published, the theoretical advantages of a deuterated internal standard over a structural analog are well-established. To provide a practical comparison, this guide presents data from a validated UPLC-MS/MS method for Eliglustat quantification using Bosutinib as an internal standard, alongside the expected performance characteristics of a method employing this compound.

ParameterEliglustat with Bosutinib IS[3]Eliglustat with this compound IS (Theoretical)
Internal Standard Type Structural AnalogStable Isotope-Labeled (Deuterated)
Linearity Range 1-500 ng/mLExpected to be similar or better
Intra-day Precision (%CV) ≤ 15%Expected to be ≤ 15%
Inter-day Precision (%CV) ≤ 15%Expected to be ≤ 15%
Intra-day Accuracy (%Bias) Within ±15%Expected to be within ±15%
Inter-day Accuracy (%Bias) Within ±15%Expected to be within ±15%
Extraction Recovery Not explicitly reportedExpected to be highly consistent with Eliglustat
Matrix Effect No significant matrix effect observedMinimized due to identical physicochemical properties
Chromatographic Separation Good separation achievedCo-elution with Eliglustat

The Deuterated Advantage: Why this compound is the Superior Choice

The use of a stable isotope-labeled internal standard like this compound offers several key advantages that lead to enhanced accuracy and precision in bioanalytical methods:

  • Minimized Matrix Effects: this compound possesses nearly identical physicochemical properties to Eliglustat. This ensures that any ion suppression or enhancement caused by the sample matrix will affect both the analyte and the internal standard to the same degree, leading to a more accurate quantification.

  • Correction for Sample Preparation Variability: During extraction and sample processing, any loss of analyte will be mirrored by a proportional loss of the deuterated internal standard, effectively canceling out variability and improving precision.

  • Co-elution with the Analyte: this compound will co-elute with Eliglustat under typical reversed-phase chromatographic conditions. This simultaneous analysis further ensures that both compounds experience the same analytical conditions, leading to more reliable results.

Experimental Protocols

Below is a detailed methodology for the quantification of Eliglustat in rat plasma using Bosutinib as an internal standard, as described in a validated UPLC-MS/MS method.[3] A similar protocol would be employed for a method using this compound, with adjustments to the mass transitions monitored.

Sample Preparation
  • A 50 µL aliquot of rat plasma is mixed with 150 µL of acetonitrile containing the internal standard (Bosutinib).

  • The mixture is vortexed for 1 minute to precipitate proteins.

  • Following centrifugation at 13,000 rpm for 10 minutes, the supernatant is collected.

  • A 5 µL aliquot of the supernatant is injected into the UPLC-MS/MS system.

UPLC-MS/MS Conditions
  • UPLC System: Waters Acquity UPLC

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 50 mm

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution: A time-programmed gradient is used to separate the analyte and internal standard.

  • Flow Rate: 0.4 mL/min

  • Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Eliglustat: m/z 405.3 → 296.2

    • Bosutinib (IS): m/z 530.2 → 141.1

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for Eliglustat quantification.

experimental_workflow plasma_sample Plasma Sample Aliquot add_is Addition of Internal Standard (this compound or Bosutinib) in Acetonitrile plasma_sample->add_is protein_precipitation Protein Precipitation (Vortexing) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer uplc_injection UPLC Injection supernatant_transfer->uplc_injection ms_detection MS/MS Detection uplc_injection->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Bioanalytical workflow for Eliglustat quantification.

Mechanism of Action: Substrate Reduction Therapy

Eliglustat's therapeutic effect is achieved through the inhibition of glucosylceramide synthase, a key enzyme in the synthesis of glucosylceramide.[1][2] In Gaucher disease, a deficiency in the enzyme glucocerebrosidase leads to the accumulation of glucosylceramide in lysosomes. By reducing the production of this substrate, Eliglustat helps to restore the balance and alleviate the symptoms of the disease.

The diagram below outlines the signaling pathway targeted by Eliglustat.

signaling_pathway Ceramide Ceramide Glucosylceramide_Synthase Glucosylceramide Synthase Ceramide->Glucosylceramide_Synthase UDP_Glucose UDP-Glucose UDP_Glucose->Glucosylceramide_Synthase Glucosylceramide Glucosylceramide Glucosylceramide_Synthase->Glucosylceramide Eliglustat Eliglustat Eliglustat->Glucosylceramide_Synthase Lysosome Lysosome Glucosylceramide->Lysosome Gaucher_Cell Gaucher Cell (Accumulation) Lysosome->Gaucher_Cell Deficient Glucocerebrosidase

Mechanism of action of Eliglustat in Gaucher disease.

References

A Comparative Guide to the Long-Term Stability of Eliglustat-d4 in Clinical Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioanalysis, the precision and reliability of pharmacokinetic data are paramount. The internal standard is a cornerstone of this reliability, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. For the quantification of Eliglustat, a substrate reduction therapy for Gaucher disease type 1, the deuterated analog Eliglustat-d4 is commonly employed as an internal standard. Its stability throughout the lifecycle of a clinical sample—from collection and storage to final analysis—is critical for ensuring data integrity.

This guide provides a comprehensive evaluation of the long-term stability of this compound in clinical samples. Due to the limited availability of public, head-to-head comparative stability data for this compound against other internal standards, this guide will focus on the established performance of deuterated standards, potential alternatives, and the rigorous validation protocols mandated by regulatory bodies to ensure their stability. The experimental data presented is illustrative and based on typical acceptance criteria outlined in regulatory guidelines.

The Critical Role of Internal Standard Stability

An ideal internal standard (IS) should mimic the analyte's behavior during sample preparation and analysis, correcting for variability in extraction efficiency, matrix effects, and instrument response. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard because its physicochemical properties are nearly identical to the analyte. However, the stability of the IS itself in the biological matrix under various storage conditions must be rigorously validated. Degradation of the IS can lead to an overestimation of the analyte concentration, compromising the integrity of clinical trial data.

Comparison of Internal Standard Performance

The selection of an internal standard is a critical step in bioanalytical method development. While this compound is a logical choice for Eliglustat analysis, it is important to understand its stability profile in comparison to other potential, albeit less common, alternatives.

Internal StandardTypeTheoretical AdvantagesPotential Stability Concerns
This compound Stable Isotope Labeled (Deuterated)Co-elutes with analyte, compensating for matrix effects and ionization variability. High structural similarity.Potential for back-exchange of deuterium atoms. Different chromatographic retention times in some cases.
13C-Eliglustat Stable Isotope Labeled (Carbon-13)Lower risk of isotopic exchange compared to deuterium. Mass difference is less likely to affect chromatographic behavior.Higher cost of synthesis.
Structural Analog Non-Isotope LabeledMore readily available and cost-effective than custom-synthesized SILs.May not co-elute with the analyte. May not adequately compensate for matrix effects or differential extraction recovery.

Quantitative Stability Data

The following tables present illustrative long-term stability data for this compound in human plasma, based on the acceptance criteria set by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These agencies mandate that the mean concentration of stability samples should be within ±15% of the nominal concentration.[1][2]

Table 1: Long-Term Stability of this compound in Human Plasma at -20°C

Storage DurationConcentration LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
0 MonthsLow QC5.005.05101.03.5
High QC400.00402.00100.52.8
6 MonthsLow QC5.004.9599.04.1
High QC400.00398.0099.53.2
12 MonthsLow QC5.004.9098.04.5
High QC400.00396.0099.03.7
24 MonthsLow QC5.004.8597.05.2
High QC400.00394.0098.54.0

Table 2: Long-Term Stability of this compound in Human Plasma at -80°C

Storage DurationConcentration LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
0 MonthsLow QC5.005.02100.43.2
High QC400.00401.20100.32.5
12 MonthsLow QC5.005.00100.03.8
High QC400.00400.40100.12.9
24 MonthsLow QC5.004.9899.64.2
High QC400.00399.6099.93.4
36 MonthsLow QC5.004.9599.04.8
High QC400.00398.8099.73.9

Experimental Protocols

The following is a representative protocol for assessing the long-term stability of an internal standard in a clinical sample, based on regulatory guidelines.

Objective

To evaluate the long-term stability of this compound in human plasma at two different storage temperatures (-20°C and -80°C) over a period that meets or exceeds the duration of sample storage in a clinical study.

Materials
  • Blank human plasma (K2EDTA as anticoagulant)

  • This compound reference standard

  • Eliglustat reference standard

  • Calibrated analytical balance and pipettes

  • Validated LC-MS/MS system

Methodology
  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., methanol).

    • Prepare working solutions for spiking quality control (QC) samples.

  • Preparation of Stability Samples:

    • Spike blank human plasma with this compound at two concentration levels: Low QC (LQC) and High QC (HQC). The LQC concentration should be no more than three times the lower limit of quantification (LLOQ), and the HQC should be near the upper limit of quantification (ULOQ).

    • Aliquots of these spiked plasma samples are prepared for each time point and storage condition.

  • Storage of Stability Samples:

    • Store the aliquoted stability samples at -20°C and -80°C. The duration of storage should be sufficient to cover the entire period from the first sample collection to the last sample analysis in the intended clinical study.

  • Analysis of Stability Samples:

    • At each designated time point (e.g., 0, 6, 12, 24 months), a set of LQC and HQC samples from each storage temperature is thawed.

    • These stability samples are analyzed against a freshly prepared calibration curve of the analyte (Eliglustat) spiked in blank plasma.

    • The measured concentrations of the stability samples are compared to their nominal concentrations.

  • Acceptance Criteria:

    • The mean concentration of the stability QC samples at each level should be within ±15% of the nominal concentration.

    • The precision (%CV) of the replicate measurements should not exceed 15%.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a long-term stability assessment.

G cluster_0 Preparation cluster_1 Storage cluster_2 Analysis at Time Points (T=0, 6, 12, 24 mos) cluster_3 Data Evaluation prep_stock Prepare this compound Stock Solution prep_qc Spike Blank Plasma (Low & High QC) prep_stock->prep_qc storage_neg20 Store Aliquots at -20°C prep_qc->storage_neg20 storage_neg80 Store Aliquots at -80°C prep_qc->storage_neg80 thaw_samples Thaw Stability Samples storage_neg20->thaw_samples storage_neg80->thaw_samples analyze LC-MS/MS Analysis thaw_samples->analyze prep_cal Prepare Fresh Calibration Curve prep_cal->analyze compare Compare Measured vs. Nominal Concentrations analyze->compare evaluate Assess Accuracy & Precision (Acceptance Criteria: ±15%) compare->evaluate

Caption: Long-Term Stability Assessment Workflow.

Conclusion

The long-term stability of this compound as an internal standard is a critical parameter that must be thoroughly validated to ensure the accuracy and reliability of clinical trial data. While specific, publicly available comparative data is scarce, the principles of bioanalytical method validation provide a robust framework for its assessment. Based on regulatory guidelines, a well-characterized deuterated internal standard like this compound is expected to demonstrate excellent long-term stability when stored at -20°C or -80°C. Researchers and drug development professionals should ensure that their bioanalytical methods for Eliglustat quantification include a comprehensive validation of the internal standard's stability, adhering to the stringent criteria set forth by regulatory authorities. This diligence is fundamental to the integrity of pharmacokinetic and pharmacodynamic assessments in clinical research.

References

Safety Operating Guide

Navigating the Safe Disposal of Eliglustat-d4: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Eliglustat-d4, a deuterated analog of Eliglustat used in pharmaceutical research. By adhering to these protocols, laboratories can maintain a safe working environment and comply with regulatory standards.

Key Safety and Handling Information

Prior to disposal, it is crucial to understand the handling requirements and potential hazards associated with this compound. The following table summarizes key safety information derived from the Safety Data Sheet (SDS) for Eliglustat and general knowledge of deuterated compounds.

ParameterInformationRecommendations
Personal Protective Equipment (PPE) Always wear appropriate PPE, including safety goggles, gloves (impermeable and resistant to the product), and a lab coat.[1][2]Ensure PPE is readily available and personnel are trained in its proper use.
Handling Avoid contact with eyes, skin, and clothing. Prevent inhalation and ingestion.[1] Wash hands thoroughly after handling.[1]Handle in a well-ventilated area or under a chemical fume hood.[3]
Storage Store in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizers and halogens.[3]Ensure storage containers are clearly labeled.
Spill Management In case of a spill, prevent dust formation. Use appropriate personal protective equipment during cleanup.Follow established laboratory protocols for chemical spill cleanup.
First Aid Inhalation: Move to fresh air. Skin Contact: Wash off with soap and plenty of water.[2] Eye Contact: Rinse with water for at least 15 minutes.[2] Ingestion: Rinse mouth with water and do not induce vomiting.[2]In all cases of exposure, seek medical attention if symptoms persist.[2]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound should be managed as pharmaceutical waste, following a process of evaluation, segregation, and proper disposal through certified channels.

Step 1: Waste Characterization

The first critical step is to determine if the this compound waste is classified as hazardous. Pharmaceutical waste is considered hazardous if it is specifically listed as such by regulatory bodies like the Environmental Protection Agency (EPA) or if it exhibits characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).[4] While Eliglustat is not explicitly listed as a hazardous waste, a conservative approach is recommended.

  • Action: Review the Safety Data Sheet (SDS) for Eliglustat and any available data for this compound to assess its properties. In the absence of specific data, it is prudent to handle the waste as potentially hazardous.

Step 2: Segregation of Waste

Proper segregation is essential to prevent accidental mixing of incompatible waste streams and to ensure compliant disposal.

  • Action:

    • Collect all solid waste containing this compound (e.g., contaminated labware, unused compound) in a designated, clearly labeled, and sealed waste container.

    • Liquid waste containing this compound (e.g., solutions from experiments) should be collected in a separate, compatible, and clearly labeled container.

    • Do not mix deuterated solvent waste with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.[5]

Step 3: Container Labeling and Storage

Accurate labeling and safe temporary storage are crucial for regulatory compliance and safety.

  • Action:

    • Label the waste container with "Hazardous Waste" (or as required by local regulations), the full chemical name "this compound," and a clear description of the contents.

    • Store the sealed waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

Step 4: Disposal through a Certified Vendor

Pharmaceutical and chemical waste must be disposed of through a licensed and certified hazardous waste disposal company.

  • Action:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.

    • Provide the EHS department with all necessary documentation, including the waste characterization and the contents of the container.

    • Hazardous pharmaceutical waste is typically incinerated at a permitted treatment facility.[6]

Important Considerations:

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations, including those set forth by the EPA and the Drug Enforcement Administration (DEA) if applicable.[4][6][7]

  • Deuterated Compounds: While deuterium is a stable, non-radioactive isotope, it is good practice to keep deuterated waste streams separate to avoid complicating the disposal of other chemical waste.[5]

  • Do Not Sewer: Nonhazardous pharmaceutical waste should not be disposed of down the drain.[8]

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the proper disposal procedure for this compound.

G cluster_0 Preparation and Handling cluster_1 Waste Management cluster_2 Final Disposal A Wear Appropriate PPE B Handle in Ventilated Area A->B Safety First C Characterize Waste (Hazardous vs. Non-Hazardous) B->C D Segregate Solid and Liquid Waste C->D E Label Waste Container Clearly D->E F Store in Designated Area E->F G Contact Environmental Health & Safety (EHS) F->G H Arrange for Professional Disposal G->H I Incineration at Permitted Facility H->I

Caption: Logical workflow for the safe disposal of this compound.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.